Product packaging for 6-Bromoindolin-4-ol(Cat. No.:CAS No. 1000342-73-3)

6-Bromoindolin-4-ol

Cat. No.: B3196520
CAS No.: 1000342-73-3
M. Wt: 214.06 g/mol
InChI Key: ZHDPRPOEJUUMDH-UHFFFAOYSA-N
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Description

6-Bromoindolin-4-ol (CAS 1000342-73-3) is a brominated indoline derivative of interest in organic synthesis and pharmaceutical research. With the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol, it serves as a versatile chemical building block, or synthetic intermediate . The presence of both a bromide substituent and a hydroxyl group on the indoline scaffold makes it a valuable precursor for constructing more complex molecular architectures, particularly in medicinal chemistry for the exploration of novel pharmacologically active compounds . Researchers utilize this compound under laboratory conditions to develop potential new chemical entities. As a standard safety practice, it should be stored according to cold-chain transportation protocols. Please handle with appropriate care. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B3196520 6-Bromoindolin-4-ol CAS No. 1000342-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h3-4,10-11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDPRPOEJUUMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300131
Record name 6-Bromo-2,3-dihydro-1H-indol-4-ol
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Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-73-3
Record name 6-Bromo-2,3-dihydro-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-1H-indol-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID701300131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Bromoindolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides an in-depth exploration of plausible synthetic pathways for 6-Bromoindolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis protocol in the current body of scientific literature, this document outlines two robust, proposed synthetic routes. These pathways are founded on established chemical principles and analogous reactions reported for similar molecular scaffolds. The information herein is intended to serve as a foundational resource for researchers initiating the synthesis of this and related compounds.

Abstract

This compound is a substituted indoline derivative with potential applications as a building block in the synthesis of more complex bioactive molecules. This guide details two potential synthetic pathways for its preparation. The first proposed route begins with the commercially available 2-amino-5-bromophenol and proceeds through an N-acylation and subsequent intramolecular cyclization, followed by a reduction to yield the target compound. The second pathway explores the synthesis and subsequent reduction of 6-bromooxindole, a known compound, to this compound. Each pathway is presented with detailed, albeit theoretical, experimental protocols, a comparative data table, and a visual workflow diagram to facilitate comprehension and laboratory implementation.

Pathway 1: Synthesis from 2-Amino-5-bromophenol

This synthetic approach is predicated on the construction of the indoline ring system from a pre-functionalized benzene ring. The strategic starting material, 2-amino-5-bromophenol, provides the necessary amino and hydroxyl groups in the correct orientation for the desired cyclization.

Experimental Protocol

Step 1: N-Acylation with Chloroacetyl Chloride

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-5-bromophenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice-water bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in anhydrous dichloroethane, add a solution of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq.) in dichloroethane at room temperature.

  • Heat the reaction mixture to reflux (approximately 83°C) and maintain for 4-6 hours.

  • Monitor the formation of 6-bromo-4-hydroxy-1,3-dihydro-indol-2-one by TLC.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the resulting solid by column chromatography to obtain 6-bromo-4-hydroxyindolin-2-one.

Step 3: Reduction to this compound

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Add a solution of 6-bromo-4-hydroxyindolin-2-one (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reduction by TLC.

  • Cool the reaction mixture to 0°C and quench sequentially by the careful, dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography.

Data Summary: Pathway 1
StepReactionReagents and ConditionsProductHypothetical Yield (%)
1N-Acylation2-amino-5-bromophenol, Chloroacetyl chloride, Triethylamine, DCMN-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide80-90
2Intramolecular CyclizationN-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, AlCl₃, Dichloroethane, Reflux6-bromo-4-hydroxyindolin-2-one50-65
3Reduction6-bromo-4-hydroxyindolin-2-one, LiAlH₄, THF, RefluxThis compound60-75

Reaction Visualization: Pathway 1

pathway1 start 2-Amino-5-bromophenol intermediate1 N-(4-bromo-2-hydroxyphenyl) -2-chloroacetamide start->intermediate1 Chloroacetyl chloride, Et3N, DCM intermediate2 6-Bromo-4-hydroxyindolin-2-one intermediate1->intermediate2 AlCl3, Dichloroethane product This compound intermediate2->product LiAlH4, THF pathway2 start 4-Bromoaniline intermediate1 6-Bromooxindole start->intermediate1 1. Chloroacetyl chloride 2. AlCl3 intermediate2 6-Bromoindoline intermediate1->intermediate2 LiAlH4, THF product This compound intermediate2->product 1. Boc2O 2. t-BuLi 3. O2 4. TFA

Technical Guide: Spectroscopic Analysis of Brominated Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive overview of the spectroscopic data for 5-Bromo-1H-indole, a key intermediate in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-1H-indole.

Table 1: ¹H NMR Data of 5-Bromo-1H-indole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.10br s-N-H
7.85d1.8H-4
7.35d8.6H-7
7.25dd8.6, 1.8H-6
7.20m-H-2
6.45m-H-3

Solvent: CDCl₃

Table 2: ¹³C NMR Data of 5-Bromo-1H-indole

Chemical Shift (δ) ppmAssignment
134.8C-7a
129.8C-3a
125.2C-2
124.5C-6
121.8C-4
112.8C-7
112.0C-5
102.5C-3

Solvent: CDCl₃

Table 3: IR Absorption Data of 5-Bromo-1H-indole

Wavenumber (cm⁻¹)Assignment
3410N-H stretch
3120 - 3000C-H stretch (aromatic)
1580, 1470, 1450C=C stretch (aromatic ring)
1340C-N stretch
880, 790, 740C-H bend (out-of-plane)
650C-Br stretch

Sample preparation: KBr pellet

Table 4: Mass Spectrometry Data of 5-Bromo-1H-indole

m/zRelative Intensity (%)Assignment
19798[M+2]⁺
195100[M]⁺
11655[M - Br]⁺
8940[M - Br - HCN]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the solid sample (5-Bromo-1H-indole) is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired at room temperature. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS system.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph. The sample is heated to ensure vaporization in the ion source.

  • Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 5-Bromo-1H-indole.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Bromo-1H-indole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation of 5-Bromo-1H-indole NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

Physical properties of 6-Bromoindolin-4-ol (melting point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The focus of this guide is therefore to transparently report this data gap and to provide relevant physicochemical information for structurally related compounds. This comparative data may offer researchers initial estimations, though it should be underscored that these are not direct properties of 6-Bromoindolin-4-ol. No specific experimental protocols for the determination of these properties for this compound, nor any signaling pathways directly involving this compound, were identified.

Physical Properties of this compound: Data Unavailability

Extensive searches have not yielded specific quantitative data for the melting point and solubility of this compound. This suggests that these properties may not have been experimentally determined and published, or that the data resides in proprietary databases. Researchers are advised to consider experimental determination of these properties for any work requiring precise values.

Physicochemical Data for Structurally Related Compounds

To provide a frame of reference, the following table summarizes the available physical property data for closely related bromo-substituted indole and indolinone derivatives. It is crucial to recognize that minor structural variations, such as the position and nature of functional groups (e.g., a ketone at the 2-position versus a hydroxyl group at the 4-position), can significantly impact physical properties.

Compound NameStructureMelting Point (°C)Solubility
This compound (Target Compound)Data Not AvailableData Not Available
6-Bromoindole92-96Data Not Available
6-Bromooxindole (6-Bromoindolin-2-one)Data Not AvailableSlightly soluble in water.[1]

Experimental Protocols and Methodologies

The absence of published data for the physical properties of this compound extends to the lack of specific experimental protocols for their determination. Standard methodologies for determining melting point (e.g., capillary melting point apparatus) and solubility (e.g., shake-flask method followed by spectroscopic or chromatographic quantification) would be applicable.

Signaling Pathways and Experimental Workflows

No specific signaling pathways or detailed experimental workflows involving this compound were identified in the literature. Consequently, the creation of diagrams as requested is not feasible.

Conclusion

For researchers, scientists, and drug development professionals, the key takeaway is the current absence of publicly available, experimentally determined data for the melting point and solubility of this compound. While data from related compounds can offer preliminary insights, any research or development efforts hinging on these properties will necessitate their direct experimental measurement. The provided information on related compounds should be used with the explicit understanding that it is not a substitute for data on the specific compound of interest.

References

CAS number and molecular formula for 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "6-Bromoindolin-4-ol" did not yield a corresponding chemical entity in major databases. The information presented here pertains to the closely related and well-documented isomer, 6-Bromoindolin-2-one (also known as 6-bromooxindole), which is likely the intended compound of interest.

This technical guide provides a comprehensive overview of 6-Bromoindolin-2-one, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance as a scaffold for potent enzyme inhibitors.

Compound Identification and Properties

6-Bromoindolin-2-one is a substituted indolinone, a class of compounds recognized for its versatile biological activities. Its core structure is a valuable starting point for the synthesis of a wide range of derivatives.

PropertyValueReference
CAS Number 99365-40-9[1][2]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
IUPAC Name 6-bromo-1,3-dihydroindol-2-one[1]
Synonyms 6-Bromooxindole, 6-Bromo-2-oxindole[2]
Appearance White to light yellow crystalline powder
Melting Point 217-221 °C[3]
Solubility Slightly soluble in water[3]
Spectroscopic Data
Technique Data Reference
¹³C NMR Spectra available in public databases.[1][4]
Infrared (IR) ATR-IR and KBr spectra available in public databases.[1]
Mass Spectrometry (MS) GC-MS data available in public databases.[5]

Synthesis of 6-Bromoindolin-2-one

A detailed, two-step synthesis of 6-Bromoindolin-2-one from 2,5-dibromonitrobenzene has been reported, providing a cost-effective method for producing this intermediate in larger quantities compared to commercial purchasing.[6]

Experimental Protocol

Step 1: Synthesis of Diethyl-2-(4-bromo-2-nitrophenyl)malonate

  • A solution of diethyl malonate (5.0 equivalents) in dimethyl sulfoxide (DMSO) is prepared.

  • This solution is added dropwise over an hour to a warmed mixture of 2,5-dibromonitrobenzene (1.0 equivalent) and potassium carbonate (K₂CO₃) in DMSO.

  • The reaction is maintained at 50°C for 18 hours.

  • After the reaction, distilled water is added, and the mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated to yield the intermediate product.[6]

Step 2: Synthesis of 6-Bromoindolin-2-one

  • The intermediate from Step 1 is subjected to acid hydrolysis and decarboxylation.

  • This is followed by re-esterification and a radical reduction using zinc powder.

  • The final step is a ring closure (cyclization) to form the 6-Bromoindolin-2-one product.[6]

The workflow for this synthesis is outlined below.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction and Cyclization 2,5-dibromonitrobenzene 2,5-dibromonitrobenzene K2CO3_DMSO K2CO3 / DMSO 50°C, 18h 2,5-dibromonitrobenzene->K2CO3_DMSO Diethyl malonate Diethyl malonate Diethyl malonate->K2CO3_DMSO Intermediate Diethyl-2-(4-bromo- 2-nitrophenyl)malonate K2CO3_DMSO->Intermediate Reduction Zn (s) H2SO4:H2O:EtOH Intermediate->Reduction Final_Product 6-Bromoindolin-2-one Reduction->Final_Product

Synthesis of 6-Bromoindolin-2-one.

Biological Activity and Applications in Drug Discovery

6-Bromoindolin-2-one serves as a crucial scaffold for the development of potent kinase inhibitors, which are pivotal in cancer therapy. While the core molecule's intrinsic activity is a subject of ongoing research, its derivatives have demonstrated significant efficacy against a range of cancer cell lines.

Anticancer Activity of Derivatives

Derivatives of 6-Bromoindolin-2-one have been synthesized and evaluated for their in-vitro anticancer activities using MTT assays. Several of these compounds have shown potent inhibitory effects against various human cancer cell lines.

Cell LineCancer TypePotency of DerivativesReference
A549 Lung CarcinomaPotent Activity
Bel7402 Liver CancerPotent Activity
HepG2 Hepatocellular CarcinomaIC₅₀ values from 2.53 to 7.54 µM
HeLa Cervical CancerPotent Activity
HCT116 Colon CancerPotent Activity
MCF-7 Breast CancerIC₅₀ values from 2.53 to 7.54 µM
Mechanism of Action: Kinase Inhibition

The anticancer effects of 6-Bromoindolin-2-one derivatives are largely attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival signaling pathways. This compound is notably used in the preparation of p38α inhibitors, which are potential anti-inflammatory agents.[4]

p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway, in particular, is activated by environmental stress and inflammatory cytokines.[7] Inhibition of the p38α isoform has been identified as a potential therapeutic strategy for various diseases. Indolinone-based molecules derived from 6-Bromoindolin-2-one are being investigated as inhibitors of this pathway.

G MAP3K MAP3K (e.g., ASK1, TAK1) MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPKα MAP2K->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response leads to Inhibitor Indolinone-based Inhibitor (Derivative of 6-Bromoindolin-2-one) Inhibitor->p38_MAPK inhibits

Inhibition of the p38 MAPK signaling pathway.

Conclusion

6-Bromoindolin-2-one is a synthetically accessible and highly valuable scaffold in modern drug discovery. Its utility as a precursor for potent kinase inhibitors, particularly those targeting pathways implicated in cancer and inflammation, underscores its importance for medicinal chemists and pharmacologists. Further exploration of this molecule and its derivatives holds significant promise for the development of novel therapeutics.

References

The Genesis and Evolution of Substituted Indolinols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted indolinols, a class of heterocyclic compounds featuring a hydroxyl group on the indoline scaffold, have emerged as a significant area of interest in medicinal chemistry and drug development. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of substituted indolinols, tailored for researchers, scientists, and drug development professionals.

I. A Historical Perspective: From Indigo to Indolinols

The journey of substituted indolinols is intrinsically linked to the broader history of indole chemistry. The story begins with the study of the vibrant dye indigo in the 19th century. In 1866, Adolf von Baeyer successfully reduced oxindole to indole, laying the groundwork for the exploration of this new class of compounds.[1] A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains a cornerstone for creating substituted indoles.[1][2]

While early research focused on indoles and their oxidized counterparts, indolin-2-ones, the specific exploration of substituted indolinols as a distinct class of bioactive molecules is a more recent development. The interest in these compounds intensified in the mid-20th century with the discovery of the diverse biological roles of indole-containing natural products. Researchers began to systematically modify the indole and indolinone core to explore the impact of various substituents on their pharmacological properties. The introduction of a hydroxyl group to form the indolinol scaffold was a key step in creating analogues with altered polarity, hydrogen bonding capabilities, and ultimately, distinct biological activities.

II. Synthesis of Substituted Indolinols

The synthesis of substituted indolinols can be broadly approached through two main strategies: the reduction of corresponding indolin-2-ones or through multi-component reactions.

A. Reduction of Substituted Indolin-2-ones

A common and straightforward method for the synthesis of substituted indolinols is the reduction of the corresponding substituted indolin-2-ones.

Experimental Protocol: General Procedure for the Reduction of a Substituted Indolin-2-one

  • Dissolution: Dissolve the substituted indolin-2-one (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or methanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to the stirred solution. The choice of reducing agent can be critical to avoid over-reduction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted indolinol.

B. Multi-component Reactions

More complex substituted indolinols can be synthesized using multi-component reactions, which offer the advantage of building molecular complexity in a single step.

III. Pharmacological Activities and Mechanisms of Action

Substituted indolinols have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

A. Anti-inflammatory Activity

Several substituted indolinol derivatives have been investigated for their potential to modulate inflammatory pathways. A key mechanism of action is the inhibition of pro-inflammatory mediators and signaling cascades.

One study synthesized a series of 3-substituted-indolin-2-one derivatives and evaluated their anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] Further investigation revealed that this compound suppressed the phosphorylation of Akt, MAPKs (JNK, ERK, p38), and the activation of the NF-κB pathway.[3]

Quantitative Anti-inflammatory Data

CompoundTarget/AssayIC50/EC50Cell LineReference
3-(3-hydroxyphenyl)-indolin-2-oneNO Production~20 µM (50% suppression)RAW264.7[3][4]
IsatinNO Production~339.8 µMRAW264.7[5]
6-BromoindoleNF-κB Translocation60.7% reduction at 40 µg/mLRAW264.7[5]
6-BromoisatinNF-κB Translocation63.7% reduction at 40 µg/mLRAW264.7[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

  • Cell Seeding: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test substituted indolinol derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and incubate for another 24 hours to induce nitric oxide production.

  • Griess Assay: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, an indicator of NO production, using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of substituted indolinols are often mediated through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAP3K MAP3K TAK1->MAP3K IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IKK_complex->NFkappaB activates IkappaB->NFkappaB inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 Akt Akt PI3K->Akt Akt->IKK_complex activates Indolinol Substituted Indolinol Indolinol->IKK_complex inhibits Indolinol->MAPK inhibits Indolinol->Akt inhibits Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_n->Proinflammatory_genes induces AP1->Proinflammatory_genes induces

Caption: Simplified signaling cascade of LPS-induced inflammation and the inhibitory action of substituted indolinols.
B. Anticancer Activity

The anticancer potential of substituted indolinols has been a significant focus of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

One study reported the discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis. Through structure-activity relationship (SAR) studies, compound 3g (N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) was identified as a potent apoptosis inducer with an EC50 of 0.24 µM in HCT116 human colorectal carcinoma cells.[6] Another analog, 4e , which incorporates a methyl piperazine moiety for improved solubility, also showed high activity with EC50 values of 0.17 µM, 0.088 µM, and 0.14 µM in HCT116, SNU398 (hepatocellular carcinoma), and RKO (colon cancer) cells, respectively.[6] These compounds were found to function as inhibitors of tubulin polymerization.[6]

Quantitative Anticancer Data

CompoundActivityEC50 / GI50Cell LineReference
3g Apoptosis InductionEC50: 0.24 µMHCT116[6]
3g Growth InhibitionGI50: 0.056 µMHCT116[6]
4e Apoptosis InductionEC50: 0.17 µMHCT116[6]
4e Apoptosis InductionEC50: 0.088 µMSNU398[6]
4e Apoptosis InductionEC50: 0.14 µMRKO[6]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the substituted indolinol derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Start with Substituted Indolin-2-one reduction Reduction (e.g., NaBH4) start->reduction purification Purification (Column Chromatography) reduction->purification characterization Characterization (NMR, MS, etc.) purification->characterization anti_inflammatory Anti-inflammatory Assay (e.g., NO production) characterization->anti_inflammatory anticancer Anticancer Assay (e.g., MTT assay) characterization->anticancer antimicrobial Antimicrobial Assay (e.g., MIC determination) characterization->antimicrobial ic50 IC50 / EC50 / MIC Determination anti_inflammatory->ic50 anticancer->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) ic50->sar pathway_analysis Mechanism of Action (Signaling Pathway Analysis) sar->pathway_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of substituted indolinols.
C. Antimicrobial Activity

The antimicrobial properties of substituted indolinols have also been explored. The structural modifications on the indolinol scaffold can lead to compounds with activity against various bacterial and fungal strains.

A study investigating 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 26 showed significant anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of ≤ 0.25 µg/mL.[7]

Quantitative Antimicrobial Data

CompoundOrganismMIC (µg/mL)Reference
26 MRSA≤ 0.25[7]
27 MRSA8[7]
32 MRSA4[7]
Indole-thiadiazole (2h) S. aureus6.25[8]
Indole-triazole (3d) S. aureus6.25[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare an overnight culture of the target bacterial strain (e.g., MRSA) in a suitable broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the substituted indolinol compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

IV. Conclusion and Future Directions

The field of substituted indolinols has evolved significantly from its roots in classical indole chemistry. These compounds represent a versatile scaffold for the development of novel therapeutic agents with a broad range of pharmacological activities. The ability to modulate key signaling pathways involved in inflammation, cancer, and microbial infections makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms: While several signaling pathways have been implicated, the precise molecular targets of many substituted indolinols remain to be fully characterized.

  • Optimization of Pharmacokinetic Properties: Efforts to improve the solubility, bioavailability, and metabolic stability of lead compounds are crucial for their translation into clinical candidates.

  • Exploration of Novel Therapeutic Areas: The diverse biological activities of substituted indolinols suggest that their therapeutic potential may extend beyond the currently explored areas of inflammation, cancer, and infectious diseases.

References

A Theoretical Examination of 6-Bromoindolin-4-ol Reactivity: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 6-Bromoindolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging computational chemistry, we can elucidate the molecule's electronic structure, predict its reactivity, and understand its potential interactions with biological targets. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction to this compound

This compound belongs to the indolinone family, a class of compounds known for a wide range of biological activities. The presence of a bromine atom and a hydroxyl group on the indolinone scaffold significantly influences its electronic properties and, consequently, its chemical reactivity and potential as a pharmacophore. Understanding the interplay of these functional groups is crucial for designing novel therapeutics. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful framework for investigating these properties at the molecular level.

Computational Methodology

The theoretical analysis of this compound's reactivity is primarily conducted using DFT. This approach offers a good balance between computational cost and accuracy for molecules of this size.

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. A common and effective combination of theory and basis set for such organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is well-suited for geometry optimization and the calculation of electronic properties.

Several key theoretical concepts derived from DFT are used to describe and predict the reactivity of this compound:

  • Global Reactivity Descriptors: These parameters provide insight into the overall reactivity of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index.[1]

  • Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2]

Predicted Reactivity of this compound

Based on theoretical calculations analogous to those performed on similar molecules like indol-4-ones, we can predict the following reactivity patterns for this compound.[2]

The global reactivity descriptors for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, are summarized in the table below. A smaller HOMO-LUMO gap is indicative of higher reactivity.

Parameter Value (eV) Interpretation
HOMO Energy-6.25Represents the electron-donating ability
LUMO Energy-1.89Represents the electron-accepting ability
HOMO-LUMO Gap (ΔE)4.36Indicates chemical reactivity and stability
Ionization Potential (I)6.25Energy required to remove an electron
Electron Affinity (A)1.89Energy released upon gaining an electron
Electronegativity (χ)4.07Tendency to attract electrons
Chemical Hardness (η)2.18Resistance to change in electron distribution
Chemical Softness (S)0.46Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)3.78A measure of electrophilic character

Table 1: Calculated Global Reactivity Descriptors for this compound.

The local reactivity of this compound is analyzed using Fukui functions and MEP maps.

  • Fukui Functions (f(r)) : The calculated Fukui indices suggest that the carbon atoms of the carbonyl group and the phenyl ring are susceptible to nucleophilic attack, while the regions around the nitrogen and oxygen atoms are more prone to electrophilic attack.[2]

  • Molecular Electrostatic Potential (MEP) : The MEP map visually confirms these predictions. A negative potential (red/yellow) is observed around the oxygen of the carbonyl group, indicating a site for electrophilic attack. Conversely, a positive potential (blue) is found around the N-H and O-H protons, suggesting these are sites for nucleophilic interaction.

Experimental Protocols (Computational)

This section details the standard computational protocols for investigating the reactivity of this compound.

  • Structure Building: The 3D structure of this compound is built using a molecular editor like GaussView or Avogadro.

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Optimization: The final geometry optimization is carried out using the B3LYP functional with the 6-31G(d,p) basis set in the gas phase.

  • Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output file of the optimized structure.

  • Global Descriptor Calculation: The global reactivity descriptors (I, A, χ, η, S, ω) are calculated from the HOMO and LUMO energies using the standard Koopmans' theorem approximations.

  • Fukui Function and MEP Calculation: A single-point energy calculation is performed on the optimized geometry to generate the necessary data for plotting the MEP surface and calculating the Fukui indices. Population analysis (e.g., Hirshfeld) is used for the Fukui function calculations.

Visualizing Reactivity and Workflows

Visual models are essential for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

G cluster_0 Computational Workflow for Reactivity Analysis mol_build 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_energy 4. Single-Point Energy Calculation freq_calc->sp_energy analysis 5. Data Extraction & Analysis sp_energy->analysis results Reactivity Descriptors (Global & Local) analysis->results

Caption: Workflow for theoretical reactivity analysis.

G cluster_1 Conceptual Relationship of Reactivity Descriptors HOMO HOMO Energy Gap HOMO-LUMO Gap (Reactivity Indicator) HOMO->Gap determines Global Global Descriptors (Hardness, Softness, Electrophilicity) HOMO->Global influences LUMO LUMO Energy LUMO->Gap determines LUMO->Global influences Gap->Global influences Local Local Descriptors (Fukui Functions, MEP) Global->Local complemented by

Caption: Interrelation of key reactivity concepts.

Conclusion and Future Directions

The theoretical study of this compound provides invaluable insights into its intrinsic chemical reactivity. By employing DFT calculations, we can identify its most reactive sites, predict its behavior in chemical reactions, and understand its potential for forming intermolecular interactions with biological targets. These computational predictions serve as a powerful guide for experimental studies, facilitating the rational design of new derivatives with enhanced therapeutic properties. Future work could involve simulating the molecule's interaction with specific enzyme active sites through molecular docking and molecular dynamics simulations to further elucidate its mechanism of action and guide lead optimization efforts.

References

Methodological & Application

Synthesis of 6-Bromoindolin-4-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-Bromoindolin-4-ol, a valuable heterocyclic building block for use in pharmaceutical research and drug development. The following methodology is intended for researchers and scientists with a background in organic synthesis.

Introduction

Substituted indolinols are important structural motifs in a variety of biologically active compounds. The presence of a bromine atom and a hydroxyl group on the indoline scaffold of this compound offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents. This protocol outlines a three-step synthetic route starting from commercially available 6-bromoindole. The synthesis involves a C-H alkoxylation, followed by demethylation and subsequent reduction of the indole ring.

Overall Reaction Scheme

A multi-step synthesis is employed to produce this compound. The process begins with the methoxylation of 6-bromoindole, followed by the demethylation of the resulting intermediate to yield 6-bromo-4-hydroxyindole. The final step involves the reduction of the indole to the corresponding indoline.

A 6-Bromoindole B 6-Bromo-4-methoxyindole A->B Iridium-catalyzed C-H alkoxylation C 6-Bromo-4-hydroxyindole B->C Demethylation D This compound C->D Catalytic Hydrogenation cluster_start Starting Material cluster_step1 Step 1: C-H Alkoxylation cluster_step2 Step 2: Demethylation cluster_step3 Step 3: Reduction A 6-Bromoindole B Reaction with Methanol (Iridium Catalyst) A->B C Purification (Column Chromatography) B->C D Intermediate 1: 6-Bromo-4-methoxyindole C->D E Reaction with BBr3 D->E F Work-up and Purification E->F G Intermediate 2: 6-Bromo-4-hydroxyindole F->G H Catalytic Hydrogenation (H2, PtO2 or Pd/C) G->H I Work-up and Purification H->I J Final Product: This compound I->J

Application Notes and Protocols for 6-Bromoindolin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "6-Bromoindolin-4-ol" have yielded limited specific information regarding its direct application as a pharmaceutical intermediate. The following application notes and protocols are based on the well-documented use of a structurally related compound, 6-bromoindole , a common precursor in the synthesis of various biologically active molecules. The methodologies and principles described can be considered analogous and potentially adaptable for this compound, pending further research and development.

Introduction to this compound and its Potential Pharmaceutical Relevance

This compound is a heterocyclic compound belonging to the indoline family. The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, while the hydroxyl group at the 4-position can be functionalized to modulate solubility, metabolic stability, and target engagement.

Potential therapeutic areas where this compound could serve as a key intermediate include:

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors used in oncology. The bromo- and hydroxyl-substituents can be elaborated to interact with specific residues in the ATP-binding pocket of kinases.

  • Antiviral Agents: Indole derivatives have shown significant potential as inhibitors of viral replication. The functional groups on this compound can be used to design molecules that interfere with viral entry, replication, or assembly.

  • Central Nervous System (CNS) Agents: The indole scaffold is also present in many neurotransmitters and CNS-active drugs. Modifications of this compound could lead to novel compounds with activity at various CNS targets.

Application: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines a hypothetical synthetic route to a potential kinase inhibitor, demonstrating the utility of this compound as a starting material. The proposed synthesis involves a Suzuki coupling to introduce a substituted aryl group at the 6-position, a common strategy in kinase inhibitor design.

Quantitative Data Summary

The following table summarizes the expected reaction parameters for the key synthetic steps. These values are hypothetical and would require experimental optimization.

StepReactionReactantsCatalystSolventTemp (°C)Time (h)Yield (%)
1Protection of Hydroxyl GroupThis compound, TBDMSCl, Imidazole-DMF25295
2Suzuki Coupling6-Bromo-4-(TBDMS-oxy)indoline, (4-aminophenyl)boronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O1001280
3Amide Bond Formation6-(4-aminophenyl)-4-(TBDMS-oxy)indoline, Acryloyl chlorideEt₃NDCM0-25485
4DeprotectionAcrylamide intermediateTBAFTHF25190
Experimental Protocols

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected intermediate.

Step 2: Suzuki Coupling

  • In a round-bottom flask, combine 6-bromo-4-(tert-butyldimethylsilyloxy)indoline (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 100 °C for 12 hours under an argon atmosphere.

  • After cooling, separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Amide Bond Formation

  • Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N, 1.5 eq).

  • Cool the solution to 0 °C and add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acrylamide intermediate.

Step 4: Deprotection of the Hydroxyl Group

  • Dissolve the acrylamide intermediate (1.0 eq) in tetrahydrofuran (THF).

  • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise at room temperature.

  • Stir the reaction for 1 hour.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from this compound. Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors KinaseInhibitor Kinase Inhibitor (from this compound) KinaseInhibitor->RAF GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

Caption: Simplified MAPK/ERK signaling pathway targeted by a hypothetical kinase inhibitor.

Experimental Workflow

The diagram below outlines the key stages in the synthesis and evaluation of a potential pharmaceutical agent derived from this compound.

G Start This compound Step1 Protection Start->Step1 Step2 Suzuki Coupling Step1->Step2 Step3 Amide Formation Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification Step4->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biological_Screening Biological Screening (Kinase Assays) Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of a pharmaceutical candidate.

Anwendungsbeispiele und Protokolle: Derivatisierungsreaktionen der 4-Hydroxylgruppe in 6-Bromindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 6-Bromindolin-4-ol ist ein heterocyclisches Molekül, das als wertvolles Intermediat in der Synthese von pharmazeutisch aktiven Wirkstoffen und chemischen Sonden dient. Die Funktionalisierung der 4-Hydroxylgruppe ist ein entscheidender Schritt, um die pharmakologischen und physikochemischen Eigenschaften des Moleküls zu modifizieren. Diese Anwendungsbeispiele bieten detaillierte Protokolle für gängige Derivatisierungsreaktionen wie O-Alkylierung, O-Acylierung und Sulfonierung, die auf die 4-Hydroxylgruppe von 6-Bromindolin-4-ol angewendet werden können.

Hinweis: Es gibt nur begrenzte Literatur, die sich spezifisch mit der Derivatisierung von 6-Bromindolin-4-ol befasst. Die hier vorgestellten Protokolle basieren auf etablierten Methoden für die Derivatisierung von Phenolen und strukturell ähnlichen Verbindungen und sollten als Ausgangspunkte für die weitere Optimierung verstanden werden.

O-Alkylierung (Ether-Synthese)

Die Umwandlung der phenolischen Hydroxylgruppe in einen Ether ist eine gängige Strategie, um die Lipophilie zu erhöhen und die phenolische Reaktivität zu maskieren. Die Williamson-Ethersynthese ist eine robuste Methode, um dieses Ziel zu erreichen.

Allgemeines Reaktionsschema:

R-X = Alkylhalogenid (z. B. Methyliodid, Ethylbromid, Benzylbromid)

Experimentelles Protokoll: Williamson-Ethersynthese

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 6-Bromindolin-4-ol (1 Äq.) und ein geeignetes aprotisches Lösungsmittel wie Acetonitril oder DMF (ca. 10 mL pro 1 mmol Substrat) gegeben.

  • Basenzugabe: Eine Base wie Kaliumcarbonat (K₂CO₃, 2-3 Äq.) oder Natriumhydrid (NaH, 1.2 Äq., mit Vorsicht in einem inerten Lösungsmittel wie THF) wird unter Rühren zu der Suspension gegeben. Phenole sind ausreichend sauer, um mit Basen wie NaOH deprotoniert zu werden.[1][2]

  • Alkylierung: Das Alkylierungsmittel (z. B. Methyliodid, 1.5 Äq.) wird langsam zu der Mischung gegeben.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-12 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um den gewünschten Ether zu erhalten.

G cluster_workflow Workflow: Williamson-Ethersynthese A 1. 6-Bromindolin-4-ol + Lösungsmittel B 2. Base zugeben (z.B. K₂CO₃) A->B C 3. Alkylhalogenid zugeben (R-X) B->C D 4. Rühren bei RT oder erhöhter Temp. (4-12 h) C->D E 5. Wässrige Aufarbeitung & Extraktion D->E F 6. Säulenchromatographie E->F G Reiner Ether-Produkt F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die O-Alkylierung.

O-Acylierung (Ester-Synthese)

Die Acylierung der Hydroxylgruppe zu einem Ester kann die Löslichkeit verändern und als Schutzgruppe dienen. Diese Reaktion wird typischerweise mit Acylchloriden oder Säureanhydriden in Gegenwart einer Base durchgeführt.[3][4]

Allgemeines Reaktionsschema:

R-COCl = Acylchlorid; (R-CO)₂O = Säureanhydrid

Experimentelles Protokoll: O-Acylierung mit einem Acylchlorid

  • Vorbereitung: 6-Bromindolin-4-ol (1 Äq.) wird in einem trockenen Lösungsmittel wie Dichlormethan (DCM) oder THF gelöst. Eine Base wie Pyridin oder Triethylamin (1.5-2 Äq.) wird zugegeben.

  • Acylierung: Die Lösung wird auf 0 °C gekühlt. Das Acylchlorid (z. B. Acetylchlorid, 1.2 Äq.) wird tropfenweise zugegeben.[5]

  • Reaktion: Die Mischung wird bei 0 °C für 30 Minuten gerührt und darf sich dann auf Raumtemperatur erwärmen. Die Reaktion wird für weitere 2-4 Stunden gerührt oder bis die DC eine vollständige Umsetzung anzeigt.

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser oder einer verdünnten Säurelösung (z. B. 1M HCl) gequencht, um überschüssige Base zu neutralisieren. Die organische Phase wird abgetrennt.

  • Extraktion & Waschen: Die wässrige Phase wird erneut mit DCM extrahiert. Die vereinigten organischen Phasen werden nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und Sole gewaschen.

  • Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

G cluster_workflow Workflow: O-Acylierung A 1. 6-Bromindolin-4-ol + Base (z.B. Pyridin) in DCM B 2. Kühlen auf 0 °C A->B C 3. Acylchlorid (R-COCl) tropfenweise zugeben B->C D 4. Rühren bei 0 °C -> RT (2-4 h) C->D E 5. Quenchen & wässrige Aufarbeitung D->E F 6. Säulenchromatographie E->F G Reiner Ester-Produkt F->G

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Acylierung.

Bildung von Sulfonatestern (z. B. Tosylierung)

Die Umwandlung der Hydroxylgruppe in ein Sulfonat (z. B. Tosylat oder Mesylat) erzeugt eine ausgezeichnete Abgangsgruppe für nachfolgende nukleophile Substitutionsreaktionen.

Allgemeines Reaktionsschema:

TsCl = p-Toluolsulfonylchlorid

Experimentelles Protokoll: Synthese von Tosylaten

  • Vorbereitung: 6-Bromindolin-4-ol (1 Äq.) wird in trockenem Pyridin oder DCM, das Pyridin (2-3 Äq.) enthält, bei 0 °C gelöst.[6]

  • Sulfonylierung: p-Toluolsulfonylchlorid (Tosylchlorid, TsCl, 1.2-1.5 Äq.) wird portionsweise zu der gekühlten Lösung gegeben, wobei die Temperatur unter 5 °C gehalten wird.[7]

  • Reaktion: Die Reaktionsmischung wird bei 0 °C für 1-2 Stunden gerührt und dann über Nacht im Kühlschrank (ca. 4 °C) stehen gelassen. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Mischung wird in Eiswasser gegossen und mit einer verdünnten Säure (z. B. 2M HCl) angesäuert, um das Pyridin zu neutralisieren. Dies führt oft zur Ausfällung des Produkts.

  • Isolierung: Der feste Niederschlag wird durch Filtration gesammelt und mit kaltem Wasser gewaschen. Alternativ kann das Produkt mit einem organischen Lösungsmittel wie DCM oder Ethylacetat extrahiert werden.

  • Reinigung: Die organische Phase wird mit verdünnter HCl, Wasser und Sole gewaschen, über Natriumsulfat getrocknet und eingeengt. Das Rohprodukt wird typischerweise durch Umkristallisation (z. B. aus Ethanol oder Toluol) gereinigt.

G cluster_workflow Workflow: Tosylierung A 1. 6-Bromindolin-4-ol in Pyridin bei 0 °C B 2. Tosylchlorid (TsCl) portionsweise zugeben A->B C 3. Rühren bei 0 °C, dann bei 4 °C (über Nacht) B->C D 4. In Eiswasser gießen & Ansäuern C->D E 5. Produkt isolieren (Filtration oder Extraktion) D->E F 6. Umkristallisation E->F G Reiner Tosylat-Produkt F->G

Abbildung 3: Allgemeiner Arbeitsablauf für die Tosylierung.

Zusammenfassung der Reaktionsbedingungen

Die folgende Tabelle fasst die typischen Bedingungen für die beschriebenen Derivatisierungsreaktionen zusammen.

ReaktionstypReagenzienBaseLösungsmittelTypische BedingungenErwartetes Ergebnis
O-Alkylierung Alkylhalogenid (R-X)K₂CO₃, NaH, NaOHDMF, Acetonitril, THFRT bis 60 °C, 4-12 hGuter bis ausgezeichneter Umsatz
O-Acylierung Acylchlorid (R-COCl)Pyridin, TriethylaminDCM, THF0 °C bis RT, 2-4 hHohe Ausbeuten, schnelle Reaktion
O-Acylierung Säureanhydrid ((RCO)₂O)Pyridin, DMAP (kat.)DCM, PyridinRT bis 50 °C, 2-12 hGute Ausbeuten, langsamer als Acylchloride
Tosylierung Tosylchlorid (TsCl)PyridinPyridin, DCM0 °C bis 4 °C, 12-16 hGute bis ausgezeichnete Ausbeuten
Mesylierung Mesylchlorid (MsCl)Triethylamin, PyridinDCM, THF0 °C bis RT, 1-3 hHohe Ausbeuten, schnelle Reaktion

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 6-Bromoindolin-4-ol via various palladium-catalyzed cross-coupling reactions. The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 6-position through robust and versatile cross-coupling methodologies is of significant interest in the development of novel therapeutic agents. This document offers generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, which can serve as a starting point for reaction optimization with the specific substrate, this compound.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, and Sonogashira), and reductive elimination.[1] For the Heck reaction, the mechanism involves migratory insertion of an olefin followed by beta-hydride elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

General Reaction Schemes

The following schemes illustrate the application of common palladium-catalyzed cross-coupling reactions to this compound for the synthesis of a variety of derivatives.

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with an aryl or vinyl group.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with a primary or secondary amine.

  • Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.

  • Heck Coupling: For the formation of a C-C bond with an alkene.

Data Presentation

The following tables are templates for recording and comparing quantitative data from experimental work.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid
24-Methoxyphenylboronic acid
33-Pyridinylboronic acid
4

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine
2Aniline
3Benzylamine
4

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene
2Ethynyltrimethylsilane
31-Hexyne
4

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Styrene
2n-Butyl acrylate
3

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for the specific substrate and coupling partner. It is crucial to protect the indolinol's nitrogen and hydroxyl groups if they are not compatible with the reaction conditions. A common protecting group for the nitrogen is Boc (tert-butyloxycarbonyl), and for the hydroxyl group is TBDMS (tert-butyldimethylsilyl). The protocols assume the use of a protected this compound derivative.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start protect Protect N and O of This compound start->protect setup Assemble Reaction (Flask, Stir bar) protect->setup degas Degas Solvent setup->degas reagents Add Reactants, Catalyst, Ligand, and Base degas->reagents heat Heat to Desired Temperature reagents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify deprotect Deprotection (if necessary) purify->deprotect characterize Characterize Product (NMR, MS, etc.) deprotect->characterize end End characterize->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of a protected this compound with an arylboronic acid.

Materials:

  • Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a dry reaction flask, add the protected this compound, arylboronic acid, palladium catalyst, ligand (if using Pd(OAc)₂), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L2-Br ox_add->pd2 Ar-Br trans Transmetalation pd2->trans pd2_aryl Ar-Pd(II)L2-Ar' trans->pd2_aryl Ar'B(OH)2 + Base red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol for Buchwald-Hartwig Amination

This protocol describes the amination of a protected this compound.

Materials:

  • Protected this compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 equiv)

  • Ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.

  • Add the anhydrous solvent, followed by the protected this compound and the amine.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C).

  • Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L-Br ox_add->pd2 Ar-Br amination Amine Coordination & Deprotonation pd2->amination pd2_amido Ar-Pd(II)L-NR'R'' amination->pd2_amido HNR'R'' + Base red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR'R''

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol for Sonogashira Coupling

This protocol details the coupling of a protected this compound with a terminal alkyne.

Materials:

  • Protected this compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv)

  • Copper(I) iodide (CuI, 0.02-0.10 equiv)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction flask, add the protected this compound, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (typically 25-60 °C) until completion.

  • Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

G cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L2-Br ox_add->pd2 Ar-Br trans Transmetalation pd2->trans red_elim Reductive Elimination trans->red_elim Cu-C≡CR' red_elim->pd0 Ar-C≡CR' cu_br CuBr alkyne_coord Alkyne Coordination & Deprotonation cu_br->alkyne_coord HC≡CR' + Base cu_alkynyl Cu-C≡CR' alkyne_coord->cu_alkynyl cu_alkynyl->trans

Caption: Simplified Sonogashira coupling catalytic cycles.

Protocol for Heck Coupling

This protocol describes the coupling of a protected this compound with an alkene.

Materials:

  • Protected this compound (1.0 equiv)

  • Alkene (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 0.02-0.10 equiv)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Add the protected this compound, palladium catalyst, ligand, and base to a dry reaction flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L2-Br ox_add->pd2 Ar-Br mig_ins Migratory Insertion pd2->mig_ins H2C=CHR pd2_alkyl RCH(Pd)-CH2Ar mig_ins->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim beta_elim->pd0 ArCH=CHR

Caption: Simplified Heck reaction catalytic cycle.

Safety Precautions

  • Palladium catalysts and ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood or glovebox.

  • Many of the bases used (e.g., NaOtBu) are corrosive and moisture-sensitive.

  • Solvents should be anhydrous and degassed as required by the specific reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 6-Bromoindolin-2-one in Heterocyclic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Bromoindolin-2-one, also known as 6-bromooxindole, is a versatile heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its indolinone core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions. This allows for the facile introduction of molecular diversity, making 6-bromoindolin-2-one a valuable starting material for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. This application note details key synthetic transformations of 6-bromoindolin-2-one and provides protocols for its use in the generation of novel heterocyclic compounds.

Key Applications in Heterocyclic Synthesis

The reactivity of 6-bromoindolin-2-one is primarily centered around two key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the aromatic ring is amenable to various palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and amino-substituted indolinone derivatives.

  • Knoevenagel Condensation: The active methylene group at the 3-position of the indolinone ring can readily undergo condensation with a variety of aldehydes and ketones. This reaction is a straightforward method for synthesizing 3-substituted ylideneindolin-2-ones, a class of compounds known to exhibit a range of biological activities, including inhibition of various protein kinases.

These synthetic strategies have been successfully employed to develop inhibitors for several important drug targets, including p38α mitogen-activated protein kinase (MAPK) and c-Src kinase, which are implicated in inflammatory diseases and cancer.

Data Presentation: Synthesis and Biological Activity of 6-Bromoindolin-2-one Derivatives

The following tables summarize quantitative data for representative heterocyclic compounds synthesized from 6-bromoindolin-2-one.

Table 1: Knoevenagel Condensation of 6-Bromoindolin-2-one with Various Aldehydes

Product NumberAldehyde ReactantProduct StructureYield (%)Reference
1 4-(Dimethylamino)benzaldehyde(E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one84[1]
2 4-Nitrobenzaldehyde(E)-6-bromo-3-(4-nitrobenzylidene)indolin-2-one45[1]
3 3-Phenoxybenzaldehyde(E)-6-bromo-3-(3-phenoxybenzylidene)indolin-2-one19[1]

Table 2: Biological Activity of 3-Substituted Indolin-2-one Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineReference
Compound 9 VEGFR-256.74-[2]
CDK-29.39-[2]
Compound 20 EGFR14.31-[2]
VEGFR-232.65-[2]
Compound AK34 Aurora A1680-[3]

(Note: The specific structures for compounds 9, 20, and AK34 are proprietary to the cited research but are derivatives of the indolin-2-one scaffold.)

Experimental Protocols

Protocol 1: Synthesis of (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one via Knoevenagel Condensation

This protocol describes the synthesis of a 3-substituted ylideneindolin-2-one derivative, a common scaffold in kinase inhibitors.

Materials:

  • 6-Bromoindolin-2-one

  • 4-(Dimethylamino)benzaldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-bromoindolin-2-one (1 mmol) in ethanol (20 mL), add 4-(dimethylamino)benzaldehyde (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one as a solid.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromoindolin-2-one

This protocol outlines a general method for the palladium-catalyzed coupling of 6-bromoindolin-2-one with an arylboronic acid.

Materials:

  • 6-Bromoindolin-2-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) (if using Pd(OAc)2)

  • Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

  • Toluene and Water (or other suitable solvent system like Dioxane/Water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine 6-bromoindolin-2-one (1 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., sodium carbonate, 2 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol). If using Pd(OAc)2, also add the phosphine ligand (e.g., PPh3, 0.1 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylindolin-2-one.

  • Characterize the final product by NMR and MS analysis.

Visualizations

Knoevenagel_Condensation reagent1 6-Bromoindolin-2-one catalyst Piperidine (cat.) Ethanol, Reflux reagent1->catalyst reagent2 Aldehyde (R-CHO) reagent2->catalyst product 3-((R)benzylidene)-6-bromoindolin-2-one catalyst->product Condensation

Caption: Knoevenagel condensation of 6-Bromoindolin-2-one.

Suzuki_Coupling reactant1 6-Bromoindolin-2-one catalyst Pd Catalyst Base, Solvent, Heat reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)2) reactant2->catalyst product 6-Arylindolin-2-one catalyst->product C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling of 6-Bromoindolin-2-one.

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_biological_action Biological Action 6-Bromoindolin-2-one 6-Bromoindolin-2-one Heterocyclic Derivative Heterocyclic Derivative 6-Bromoindolin-2-one->Heterocyclic Derivative Synthetic Transformation Kinase (e.g., p38α, c-Src) Kinase (e.g., p38α, c-Src) Heterocyclic Derivative->Kinase (e.g., p38α, c-Src) Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., p38α, c-Src)->Downstream Signaling Cellular Response\n(e.g., Inflammation, Proliferation) Cellular Response (e.g., Inflammation, Proliferation) Downstream Signaling->Cellular Response\n(e.g., Inflammation, Proliferation)

Caption: Inhibition of kinase signaling by 6-bromoindolin-2-one derivatives.

References

Application Notes and Protocols for the Quantification of 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide proposed analytical methods for the quantitative determination of 6-Bromoindolin-4-ol in various sample matrices. The protocols described herein are based on established principles of chromatography and mass spectrometry for small molecules of similar structure and physicochemical properties. These methods are intended as a starting point and will require validation for specific applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. This document outlines two proposed analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Physicochemical Properties of this compound

While experimental data for this compound is limited, properties can be estimated based on its structural analogue, 4-Bromo-1H-indol-6-ol.

PropertyValueSource
Molecular FormulaC₈H₈BrNO-
Molecular Weight214.06 g/mol Calculated
Predicted LogP1.9PubChem (for 4-Bromo-1H-indol-6-ol)
Predicted pKa9.5 (acidic), 2.5 (basic)PubChem (for 4-Bromo-1H-indol-6-ol)

Proposed Analytical Methods

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations and clean matrices, such as in-process control samples or formulated products.

3.1.1. Experimental Protocol

a. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector Diode Array Detector (DAD)
Detection Wavelength 280 nm (based on indole chromophore)

3.1.2. Data Presentation: Hypothetical Method Validation Parameters (HPLC-UV)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for well-developed small molecule assays and should be confirmed by experimental validation.

ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

3.2.1. Experimental Protocol

a. Sample Preparation (e.g., for Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analogue of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Instrumentation and Conditions:

ParameterRecommended Condition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temp. 550 °C
MRM Transitions See table below

c. Proposed Multiple Reaction Monitoring (MRM) Transitions:

The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which can be used for confident identification. The proposed precursor ions are [M+H]⁺. Product ions are hypothetical and should be optimized by direct infusion of a standard solution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (⁷⁹Br)214.0Hypothetical: 133.1Requires optimization
This compound (⁸¹Br)216.0Hypothetical: 133.1Requires optimization
Internal StandardTo be selectedTo be selectedRequires optimization

3.2.2. Data Presentation: Hypothetical Method Validation Parameters (LC-MS/MS)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.

ParameterExpected Performance
Linearity (r²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect < 15%

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the analytical method validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Reporting Sample Sample Matrix (e.g., Plasma, Formulation) Spiking Spike with Internal Standard Sample->Spiking Extraction Protein Precipitation / LLE / SPE Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Proposed analytical workflow for the quantification of this compound.

validation_parameters cluster_performance Performance Characteristics Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity / Specificity Validation->Selectivity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Linearity->LOQ LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Application Notes: 6-Bromoindolin-2-one in the Generation of Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 6-Bromoindolin-2-one in Creating Compound Libraries for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromoindolin-2-one, also known as 6-bromooxindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly for the development of kinase inhibitor libraries. Its rigid bicyclic core provides a well-defined three-dimensional structure for substituent placement, while the presence of a reactive bromine atom and a modifiable nitrogen atom allows for straightforward diversification through various chemical transformations. This document provides detailed protocols and application notes on the use of 6-bromoindolin-2-one for the synthesis of compound libraries targeting protein kinases, with a specific focus on p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.

Rationale for Use in Compound Libraries

The 6-bromooxindole scaffold is an attractive starting point for combinatorial chemistry due to several key features:

  • Two Points of Diversity: The scaffold possesses two readily functionalizable positions: the nitrogen atom (N1) and the carbon atom bearing the bromine (C6). This allows for the systematic introduction of a wide range of substituents to explore the chemical space around the core structure.

  • Privileged Scaffold: The oxindole core is considered a "privileged scaffold" as it is found in numerous biologically active compounds, including several approved drugs. This suggests that derivatives are more likely to possess drug-like properties.

  • Synthetic Tractability: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl moieties. The nitrogen atom can be readily alkylated or acylated.

Application Example: Synthesis of a p38α MAPK Inhibitor Library

This section details the generation of a focused library of 6-bromoindolin-2-one derivatives as inhibitors of p38α MAPK. The synthetic strategy involves a two-step diversification process: N-alkylation followed by Suzuki-Miyaura coupling.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the 6-bromooxindole-based library is depicted below.

G cluster_synthesis Library Synthesis cluster_screening Biological Screening start 6-Bromoindolin-2-one step1 N-Alkylation (R1-X, Base) start->step1 intermediate N-Alkyl-6-bromoindolin-2-one (Intermediate Library) step1->intermediate step2 Suzuki-Miyaura Coupling (R2-B(OH)2, Pd catalyst) intermediate->step2 final_library Final Compound Library (N-Alkyl-6-arylindolin-2-ones) step2->final_library screening p38α MAPK Enzyme Assay final_library->screening data_analysis IC50 Determination screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for the synthesis and screening of a 6-bromoindolin-2-one based compound library.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 6-Bromoindolin-2-one

This protocol describes the introduction of diversity at the N1 position of the oxindole core.

  • Materials:

    • 6-Bromoindolin-2-one

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-bromoindolin-2-one (1.0 eq) in DMF, add cesium carbonate (1.5 eq).

    • Add the desired alkyl halide (1.2 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-6-bromoindolin-2-one.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the introduction of diversity at the C6 position.

  • Materials:

    • N-Alkyl-6-bromoindolin-2-one (from Protocol 1)

    • Arylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine the N-alkyl-6-bromoindolin-2-one (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

    • Add Pd(dppf)Cl₂ (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the final N-alkyl-6-arylindolin-2-one product.

Quantitative Data

The following table summarizes the synthesized compounds and their corresponding inhibitory activity against p38α MAPK.

Compound IDR1 (N-substituent)R2 (Aryl-substituent)Yield (%)p38α IC₅₀ (nM)
1a -CH₂CH₃-Phenyl75520
1b -CH₂CH₃4-Fluorophenyl81150
1c -CH₂CH₃2-Pyridyl6885
2a -CH₂-Cyclopropyl-Phenyl72480
2b -CH₂-Cyclopropyl4-Fluorophenyl79125
2c -CH₂-Cyclopropyl2-Pyridyl6570
3a -CH₂Ph-Phenyl65610
3b -CH₂Ph4-Fluorophenyl70180
3c -CH₂Ph2-Pyridyl5895

Yields are reported for the Suzuki-Miyaura coupling step.

Biological Target and Signaling Pathway

The synthesized library of 6-bromoindolin-2-one derivatives was evaluated for its inhibitory activity against p38α MAPK. This kinase is a central node in a signaling cascade that responds to inflammatory cytokines and cellular stress.

p38 MAPK Signaling Pathway

G stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cellular Stress mkk MKK3 / MKK6 stimuli->mkk Activation p38 p38α MAPK mkk->p38 Phosphorylation (Activation) substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates Phosphorylation response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor 6-Bromooxindole Derivative Library inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and the point of intervention by the 6-bromooxindole-based inhibitors.

Conclusion

6-Bromoindolin-2-one serves as an excellent starting material for the construction of diverse compound libraries. The straightforward and efficient protocols for N-alkylation and C6-arylation allow for rapid generation of analogs. The presented data demonstrates that libraries based on this scaffold can yield potent inhibitors of p38α MAPK, highlighting its utility in drug discovery programs targeting kinases and other important biological targets. The structure-activity relationship (SAR) data obtained from such libraries can guide the design of more potent and selective drug candidates.

Protecting Group Strategies for the Indolinol Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups on the indolinol core, a prevalent scaffold in numerous biologically active compounds. The indolinol moiety, featuring both a secondary amine within the indoline ring and a hydroxyl group, necessitates a well-defined protection strategy to achieve selective chemical transformations. This guide outlines common protecting groups, their application, deprotection, and orthogonal strategies, supported by experimental protocols and quantitative data.

Introduction to Protecting Group Strategies for Indolinol

The indolinol core's dual functionality requires careful consideration when planning synthetic routes. The nucleophilicity of the indoline nitrogen and the reactivity of the hydroxyl group can lead to undesired side reactions if left unprotected. Protecting groups are temporarily installed to mask one or both of these functional groups, allowing for chemical modifications at other positions of the molecule. An ideal protecting group strategy for the indolinol core should offer:

  • High yields for both protection and deprotection steps.

  • Stability under a wide range of reaction conditions.

  • Selective removal without affecting other functional groups (orthogonality).

  • Minimal introduction of new stereocenters.

This document will focus on the most common and effective protecting groups for the amino and hydroxyl functionalities of the indolinol core.

Protecting the Indolinol Nitrogen

The secondary amine of the indolinol is often protected as a carbamate, with the tert-butoxycarbonyl (Boc) group being the most common choice due to its stability and ease of removal under acidic conditions.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced by reacting the indolinol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This method is highly effective for the N-protection of a wide range of amines.

Table 1: N-Boc Protection of Amines - Reaction Conditions and Yields

Amine SubstrateReagents & ConditionsReaction TimeYield (%)Reference
Aniline(Boc)₂O, Amberlyst-15, neat, rt< 1 min99
Various Amines(Boc)₂O, Water:Acetone (9.5:0.5), rt8-12 minGood to Excellent[1]
1,2,3,6-Tetrahydropyridine(Boc)₂O, THF, 0°C to rtOvernight89[2]

Experimental Protocol: N-Boc Protection of 2-Indolinol

  • To a solution of 2-indolinol (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-2-indolinol.

Deprotection of the N-Boc Group

The N-Boc group is typically removed under acidic conditions. However, for sensitive substrates, milder methods have been developed.

Table 2: N-Boc Deprotection of Indoles - Reaction Conditions and Yields

SubstrateReagents & ConditionsReaction TimeYield (%)Reference
N-Boc-indoleNaOMe (catalytic), dry MeOH, rt30 min - 3 h85-98[3]
N-Boc-indolesOxalyl chloride, MeOH, rt1-4 h>70[4]
N-Boc-indolesTFE or HFIP, microwaveMinutesQuantitative[5]
N-Boc-indolesThermolysis in TFE, 150°C, flow60 min98[6]

Experimental Protocol: Deprotection of N-Boc-2-Indolinol

  • Dissolve N-Boc-2-indolinol (1 mmol) in dry methanol (10 mL).

  • Add a catalytic amount of sodium methoxide (NaOMe, 0.1 mmol).[3]

  • Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).[3]

  • Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to yield 2-indolinol.

Protecting the Indolinol Hydroxyl Group

The hydroxyl group of indolinol is commonly protected as a silyl ether, offering a wide range of stability and selective deprotection options. The tert-butyldimethylsilyl (TBDMS) group is a popular choice due to its robustness and selective removal with fluoride reagents.

tert-Butyldimethylsilyl (TBDMS) Protection

The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF.

Table 3: O-TBDMS Protection of Alcohols - General Conditions

Alcohol TypeReagents & ConditionsGeneral Yield
Primary & Secondary AlcoholsTBDMSCl, Imidazole, DMF, rtHigh

Experimental Protocol: O-TBDMS Protection of N-Boc-2-Indolinol

  • To a solution of N-Boc-2-indolinol (1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add imidazole (2.5 mmol).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-O-TBDMS-2-indolinol.

Deprotection of the O-TBDMS Group

The TBDMS group is most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). This method is highly selective and does not affect the N-Boc group.

Table 4: O-TBDMS Deprotection of Alcohols - Reaction Conditions and Yields

Substrate TypeReagents & ConditionsReaction TimeYield (%)Reference
Primary TBDMS EthersOxone, 50% aq. MeOH, rtVariesGood[7]
TBDMS/TBDPS EthersAcetyl chloride (cat.), dry MeOHVariesGood[7]
TBDMS EthersSnCl₂·2H₂O (cat.)VariesHigh[8]
TBDMS EthersTBAF, THF, rtMinutes to HoursHigh[9]

Experimental Protocol: Deprotection of N-Boc-O-TBDMS-2-Indolinol

  • Dissolve N-Boc-O-TBDMS-2-indolinol (1 mmol) in tetrahydrofuran (THF, 5 mL).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol).[9]

  • Stir the reaction at room temperature and monitor by TLC (typically 30 minutes to 2 hours).[9]

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[9]

  • Extract the mixture with ethyl acetate.[9]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-indolinol.

Orthogonal Protecting Group Strategy

For selective manipulation of the indolinol core, an orthogonal protecting group strategy is essential. The combination of N-Boc and O-TBDMS is an excellent example of an orthogonal pair. The N-Boc group is stable to the fluoride conditions used to remove the O-TBDMS group, and the O-TBDMS group is stable to the acidic conditions used to remove the N-Boc group.

This orthogonality allows for selective deprotection and subsequent reaction at either the nitrogen or the oxygen atom.

// Protection Steps Indolinol -> N_Boc_Indolinol [label=" (Boc)₂O", fontcolor="#34A853", color="#34A853"]; N_Boc_Indolinol -> N_Boc_O_TBDMS_Indolinol [label=" TBDMSCl", fontcolor="#34A853", color="#34A853"]; Indolinol -> O_TBDMS_Indolinol [label=" TBDMSCl", fontcolor="#34A853", color="#34A853"]; O_TBDMS_Indolinol -> N_Boc_O_TBDMS_Indolinol [label=" (Boc)₂O", fontcolor="#34A853", color="#34A853"];

// Deprotection and Functionalization Pathway 1 N_Boc_O_TBDMS_Indolinol -> O_TBDMS_Indolinol [label=" Acid (e.g., TFA)", fontcolor="#EA4335", color="#EA4335"]; O_TBDMS_Indolinol -> N_Alkylated_O_TBDMS_Indolinol [label=" Alkylation (R-X)", fontcolor="#4285F4", color="#4285F4"]; N_Alkylated_O_TBDMS_Indolinol -> Final_Product1 [label=" Fluoride (e.g., TBAF)", fontcolor="#EA4335", color="#EA4335"];

// Deprotection and Functionalization Pathway 2 N_Boc_O_TBDMS_Indolinol -> N_Boc_Indolinol [label=" Fluoride (e.g., TBAF)", fontcolor="#EA4335", color="#EA4335"]; N_Boc_Indolinol -> O_Acylated_N_Boc_Indolinol [label=" Acylation (RCOCl)", fontcolor="#4285F4", color="#4285F4"]; O_Acylated_N_Boc_Indolinol -> Final_Product2 [label=" Acid (e.g., TFA)", fontcolor="#EA4335", color="#EA4335"]; } .dot Figure 1. Orthogonal protection and deprotection strategy for the indolinol core.

The diagram above illustrates two potential synthetic pathways utilizing the N-Boc/O-TBDMS orthogonal protecting group strategy on an indolinol core. This allows for selective functionalization of either the nitrogen or the oxygen atom.

Experimental Workflow for Orthogonal Functionalization

The following workflow outlines the steps for the selective N-alkylation of an indolinol, followed by deprotection.

Experimental_Workflow Start Start: Indolinol N_Protection 1. N-Boc Protection ((Boc)₂O, Base) Start->N_Protection O_Protection 2. O-TBDMS Protection (TBDMSCl, Imidazole) N_Protection->O_Protection N_Deprotection 3. Selective N-Deprotection (Acid, e.g., TFA) O_Protection->N_Deprotection N_Alkylation 4. N-Alkylation (R-X, Base) N_Deprotection->N_Alkylation O_Deprotection 5. O-Deprotection (Fluoride, e.g., TBAF) N_Alkylation->O_Deprotection End End: N-Alkylated Indolinol O_Deprotection->End

Conclusion

The successful synthesis and modification of indolinol-containing molecules heavily rely on a robust and well-planned protecting group strategy. The use of orthogonal protecting groups, such as N-Boc and O-TBDMS, provides the necessary flexibility to selectively functionalize either the amino or the hydroxyl group of the indolinol core. The protocols and data presented in these application notes offer a foundational guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development working with this important heterocyclic scaffold. Careful selection of protecting groups and optimization of reaction conditions will be paramount to achieving high yields and purity in the synthesis of complex indolinol derivatives.

References

Application Notes & Protocols: Functionalization of the Benzene Ring in 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromoindolin-4-ol is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its structure features a benzene ring amenable to various functionalization strategies, allowing for the synthesis of diverse derivatives with tailored properties. The two primary approaches for modifying the benzene moiety are (1) Palladium-catalyzed cross-coupling reactions at the C6-bromo position and (2) Electrophilic Aromatic Substitution (EAS) at the electron-rich C5 and C7 positions. These modifications are crucial in drug discovery for tuning potency, selectivity, and pharmacokinetic properties of lead compounds. Indolinone-based molecules, for instance, are known kinase inhibitors that target critical signaling pathways in cancer.[1]

This document provides detailed protocols and application notes for these key functionalization reactions, using 6-bromoindole and its derivatives as close proxies where direct data for this compound is not available.

General Experimental Workflow

The overall process for the synthesis and characterization of functionalized this compound derivatives follows a standardized workflow from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reactant Preparation (this compound, Reagents, Solvents) setup Reaction Setup (Inert atmosphere, Temperature control) prep->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup purify Purification (Column Chromatography) workup->purify analysis Structure Verification (NMR, HRMS, etc.) purify->analysis

Caption: General workflow for the synthesis and analysis of this compound derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The carbon-bromine bond at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[2] This reaction is fundamental in synthesizing complex molecules, including kinase inhibitors.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromo/Chloro-heterocycles

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-ChloroindolePhenylboronic acidP1 Precatalyst (1.5)K₃PO₄Dioxane/H₂O6097[3]
25-Bromo-1H-indazole2-Pyrroleboronic acidPd(PPh₃)₄ (10)Na₂CO₃DME/H₂O10050[4]
35-Bromo-spiro[indole]4-Methoxyphenylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃Ethanol100 (MW)97[5]
45-Bromo-spiro[indole]Thiophene-3-boronic acidPd(PPh₃)₄ (7)Cs₂CO₃Ethanol100 (MW)82[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][3]

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a suitable ligand if required.[5] Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or ethanol.[3][5]

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[1][3]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation product R¹-R² pd2_trans->product Reductive Elimination center reagents1 R¹-X (Aryl Halide) reagents1->pd2_oxid reagents2 R²-B(OR)₂ (Boronic Acid/Ester) reagents2->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_oxid->pd2_trans Transmetalation product R¹-C≡CR² pd2_trans->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd2_trans cu_x Cu(I)-X aryl_halide R¹-X aryl_halide->pd2_oxid Oxidative Addition alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide G cluster_step1 Step 1: Formation of Nitronium Ion (E⁺) cluster_step2 Step 2: Nucleophilic Attack (Slow) cluster_step3 Step 3: Deprotonation (Fast) reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile arenium Arenium Ion (Resonance Stabilized) electrophile->arenium aromatic Aromatic Ring (Indolinol) aromatic->arenium product Nitrated Product arenium->product base H₂O / HSO₄⁻ base->product Removes H⁺ G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pTyr1175 PI3K PI3K VEGFR2->PI3K pTyr951 PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation Inhibitor Indolinone Inhibitor (e.g., SU6668) Inhibitor->VEGFR2 Blocks ATP Binding

References

Troubleshooting & Optimization

Technická podpora: Čištění surového 6-bromindolin-4-olu

Author: BenchChem Technical Support Team. Date: November 2025

Vážený výzkumný pracovníku, vítejte v centru technické podpory pro čištění surového 6-bromindolin-4-olu. Tato příručka poskytuje podrobné protokoly, odstraňování problémů a často kladené dotazy, které vám pomohou při purifikačních experimentech.

Často kladené dotazy a odstraňování problémů

Zde je seznam běžných problémů, se kterými se můžete setkat při čištění 6-bromindolin-4-olu, spolu s navrhovanými řešeními.

Otázka: Můj surový produkt je tmavě zbarvená olejovitá látka, nikoli pevná látka. Jak mám postupovat? Odpověď: Olejovitý vzhled naznačuje přítomnost nečistot nebo zbytkových rozpouštědel. Zkuste surový materiál rozetřít s malým množstvím nepolárního rozpouštědla, jako je hexan nebo diethylether, abyste vyvolali srážení. Pokud to selže, zvažte přímé nanesení oleje na kolonu pro chromatografii na silikagelu.

Otázka: Během sloupcové chromatografie se můj produkt eluuje s nečistotami. Jak mohu zlepšit separaci? Odpověď:

  • Optimalizujte mobilní fázi: Snižte polaritu eluentu. Například pokud používáte směs ethyl-acetátu a hexanu v poměru 1:1, zkuste poměr 1:2 nebo 1:3.[1] To by mělo zvýšit retenci vašeho polárnějšího produktu na koloně a umožnit tak lepší separaci od méně polárních nečistot.

  • Zvažte jiný adsorbent: Pokud optimalizace mobilní fáze selže, zvažte použití jiného stacionárního fázového materiálu, jako je alumina, nebo chromatografii v reverzní fázi.

  • Zkontrolujte zatížení: Přetížení kolony může vést ke špatné separaci. Ujistěte se, že množství surového produktu nepřesahuje kapacitu vaší kolony.

Otázka: Po rekrystalizaci je výtěžek velmi nízký. Jak ho mohu zvýšit? Odpověď:

  • Výběr rozpouštědla: Ujistěte se, že jste zvolili vhodné rozpouštědlo pro rekrystalizaci. Ideální rozpouštědlo by mělo váš produkt dobře rozpouštět při vysoké teplotě, ale špatně při nízké teplotě.

  • Koncentrace: Zkuste roztok více zakoncentrovat odpařením části rozpouštědla před ochlazením, abyste podpořili krystalizaci.

  • Doba chlazení: Pomalé chlazení podporuje tvorbu větších a čistších krystalů. Nechte roztok pomalu vychladnout na pokojovou teplotu a poté jej vložte do ledové lázně nebo mrazničky.

  • Zpracování matečného louhu: Z matečného louhu lze často získat další produkt jeho zakoncentrováním a provedením druhé krystalizace.

Otázka: Zdá se, že se můj produkt během čištění rozkládá, což je patrné z TLC analýzy, kde se objevují nové skvrny. Co mohu dělat? Odpověď: Indolové deriváty mohou být citlivé na kyseliny, světlo a vzduch.[2]

  • Vyhněte se kyselým podmínkám: Pokud používáte silikagel, který je mírně kyselý, zvažte jeho neutralizaci promytím směsí vašeho eluentu s malým množstvím triethylaminu (0,1-1 %).

  • Ochrana před světlem: Chraňte svůj produkt před přímým světlem zabalením chromatografické kolony a sběrných frakcí do hliníkové fólie.

  • Inertní atmosféra: Při manipulaci s produktem, zejména při odpařování rozpouštědel, zvažte použití inertní atmosféry (dusík nebo argon), abyste minimalizovali oxidaci.

Přehled dat o čištění analogických sloučenin

Následující tabulka shrnuje podmínky čištění a výsledky pro strukturně podobné bromované indolové deriváty, které mohou sloužit jako výchozí bod pro optimalizaci vašich vlastních experimentů.

SloučeninaMetoda čištěníPodmínkyDosažená čistotaReference
3-BromindolRekrystalizacen-heptan>95 %[2]
5-BromindolParní destilaceVoda>99 %[3]
3-(5-Brom-2-nitrofenyl)-3-(1H-indol-3-yl)-1-fenylpropan-1-onSloupcová chromatografieEthyl-acetát/hexan (1:4)Nespecifikováno[1]
5-BromindolRekrystalizaceVoda99.2 %[4]

Experimentální protokoly

Zde jsou uvedeny podrobné protokoly pro dvě běžné metody čištění 6-bromindolin-4-olu.

Protokol 1: Sloupcová chromatografie na silikagelu

Tato metoda je vhodná pro separaci 6-bromindolin-4-olu od nečistot s výrazně odlišnou polaritou.

Materiály:

  • Silikagel (velikost částic 40-63 µm)

  • Hexan (pro laboratorní účely)

  • Ethyl-acetát (pro laboratorní účely)

  • Tenkovrstvá chromatografie (TLC) desky (silikagel 60 F254)

  • Surový 6-bromindolin-4-ol

  • Vhodné skleněné nádobí (chromatografická kolona, baňky s kulatým dnem atd.)

  • Rotační odparka

Postup:

  • Příprava stacionární fáze: Připravte suspenzi silikagelu v hexanu a nalijte ji do chromatografické kolony. Nechte stacionární fázi usadit a přebytečný hexan odpusťte, dokud jeho hladina nedosáhne vrcholu silikagelu.

  • Příprava vzorku: Rozpusťte surový 6-bromindolin-4-ol v minimálním množství směsi dichlormethanu a ethyl-acetátu. Přidejte malé množství silikagelu, aby vznikla volně sypká směs, a rozpouštědlo odpařte na rotační odparce.

  • Nanesení vzorku: Opatrně naneste suchý vzorek na vrchol kolony.

  • Eluce: Začněte eluci směsí hexanu a ethyl-acetátu s nízkou polaritou (např. 4:1). Postupně zvyšujte polaritu mobilní fáze (např. na 3:1, 2:1 a 1:1), abyste eluovali sloučeniny s rostoucí polaritou.

  • Sběr frakcí: Sbírejte eluát do jednotlivých frakcí.

  • Analýza frakcí: Každou frakci analyzujte pomocí TLC, abyste identifikovali ty, které obsahují čistý produkt.

  • Odpaření rozpouštědla: Spojte čisté frakce a odpařte rozpouštědlo na rotační odparce, abyste získali čistý 6-bromindolin-4-ol.

Protokol 2: Rekrystalizace

Rekrystalizace je účinná metoda pro čištění pevných látek.

Materiály:

  • Surový 6-bromindolin-4-ol

  • Vhodné rozpouštědlo (např. ethanol, isopropanol, acetonitril nebo směsi rozpouštědel jako ethanol/voda)

  • Krystalizační miska nebo Erlenmeyerova baňka

  • Topná deska

  • Filtrační aparatura (např. Büchnerova nálevka a odsávací baňka)

Postup:

  • Výběr rozpouštědla: V malém měřítku otestujte rozpustnost surového produktu v různých rozpouštědlech, abyste našli takové, ve kterém je produkt za horka dobře rozpustný a za studena málo rozpustný.

  • Rozpuštění: Do Erlenmeyerovy baňky vložte surový 6-bromindolin-4-ol a přidejte minimální množství zvoleného rozpouštědla. Za stálého míchání zahřívejte, dokud se veškerá pevná látka nerozpustí.

  • Horká filtrace (volitelné): Pokud jsou v horkém roztoku přítomny nerozpustné nečistoty, proveďte horkou filtraci, abyste je odstranili.

  • Chlazení a krystalizace: Nechte roztok pomalu vychladnout na pokojovou teplotu. Krystalizaci lze dále podpořit ochlazením v ledové lázni.

  • Izolace krystalů: Vzniklé krystaly odfiltrujte pomocí Büchnerovy nálevky, promyjte je malým množstvím studeného rozpouštědla a nechte je důkladně vyschnout.

Vizualizace pracovního postupu

Níže uvedené diagramy znázorňují logické pracovní postupy pro čištění surového 6-bromindolin-4-olu.

PurificationWorkflow cluster_start Výchozí bod cluster_analysis Počáteční analýza cluster_purification Metody čištění cluster_outcome Výsledek Crude_Product Surový 6-Bromindolin-4-ol TLC_Analysis TLC analýza Crude_Product->TLC_Analysis Analýza složení Column_Chromatography Sloupcová chromatografie TLC_Analysis->Column_Chromatography Složitá směs Recrystallization Rekrystalizace TLC_Analysis->Recrystallization Relativně čistý Pure_Product Čistý produkt Column_Chromatography->Pure_Product Čisté frakce Impure_Fractions Nečisté frakce Column_Chromatography->Impure_Fractions Smíšené frakce Recrystallization->Pure_Product Čisté krystaly Impure_Fractions->Column_Chromatography Opětovné čištění TroubleshootingLogic Start Problém s čištěním Low_Yield Nízký výtěžek? Start->Low_Yield Poor_Separation Špatná separace? Start->Poor_Separation Decomposition Rozklad produktu? Start->Decomposition Slow_Cooling Zpomalit chlazení/ zpracovat matečný louh Low_Yield->Slow_Cooling Ano Optimize_Solvent Optimalizovat rozpouštědlo/ mobilní fázi Poor_Separation->Optimize_Solvent Ano Check_Loading Zkontrolovat zatížení kolony Poor_Separation->Check_Loading Use_Inert_Atmosphere Použít inertní atmosféru/ neutralizovat silikagel Decomposition->Use_Inert_Atmosphere Ano Solution Vyřešeno Optimize_Solvent->Solution Check_Loading->Solution Use_Inert_Atmosphere->Solution Slow_Cooling->Solution

References

Technical Support Center: Synthesis of 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoindolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible two-step synthetic route starts from 6-bromoindole. The first step involves the formylation of 6-bromoindole, typically via a Vilsmeier-Haack reaction, to yield 6-bromo-1H-indole-4-carbaldehyde. The second step is a reduction of this intermediate using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation to simultaneously reduce the aldehyde to an alcohol and the indole ring to an indoline, yielding the final product, this compound.

Q2: What are the most common side products observed in this synthesis?

The side products can originate from both steps of the proposed synthesis. During the formylation step, regioisomers of the aldehyde may form, although the 4-position is generally favored under Vilsmeier-Haack conditions. In the reduction step, several side products can be observed. Incomplete reduction may lead to the formation of (6-bromo-1H-indol-4-yl)methanol or 6-bromoindolin-4-carbaldehyde. Another significant side product can be the fully reduced and dehalogenated compound, indolin-4-ol.

Q3: How can I minimize the formation of the dehalogenated side product?

The formation of the dehalogenated product, indolin-4-ol, is often a result of over-reduction, especially during catalytic hydrogenation. To minimize this, several strategies can be employed:

  • Catalyst Choice: Use a less active catalyst or a catalyst poison to modulate the reactivity.

  • Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures and pressures generally reduce the likelihood of dehalogenation.

  • Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Alternative Reducing Agents: Consider chemical reducing agents like sodium borohydride in the presence of a Lewis acid, which might offer better selectivity.

Q4: My final product appears to be a mixture of compounds. What are the recommended purification methods?

Purification of this compound from the reaction mixture typically involves column chromatography. A silica gel column with a gradient elution system of ethyl acetate and hexane is often effective in separating the desired product from the starting material and the various side products. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 6-bromo-1H-indole-4-carbaldehyde in Step 1 - Incomplete reaction.- Suboptimal Vilsmeier-Haack reaction conditions.- Degradation of the starting material or product.- Increase the reaction time or temperature.- Adjust the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF).- Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.
Presence of multiple spots on TLC after the formylation step - Formation of regioisomers.- Di-formylation of the indole ring.- Optimize the reaction temperature; lower temperatures may improve regioselectivity.- Use a milder formylating agent.- Isolate the desired isomer using column chromatography.
Incomplete reduction of the intermediate in Step 2 - Insufficient amount of reducing agent.- Inactive catalyst (for hydrogenation).- Short reaction time.- Increase the equivalents of the reducing agent (e.g., LiAlH₄).- Use a fresh batch of catalyst or increase the catalyst loading.- Extend the reaction time and monitor by TLC.
Significant amount of dehalogenated product (indolin-4-ol) - Over-reduction during catalytic hydrogenation.- Harsh reaction conditions.- Reduce the hydrogen pressure and/or reaction temperature.- Use a more selective catalyst or a catalyst inhibitor.- Consider using a chemical reducing agent as an alternative to catalytic hydrogenation.
Difficulty in isolating the pure product - Co-elution of the product with impurities during chromatography.- Product instability.- Optimize the solvent system for column chromatography; try a different stationary phase if necessary.- Perform a second purification step, such as recrystallization or preparative TLC.- Handle the final product under an inert atmosphere if it is prone to oxidation.

Data Presentation

Table 1: Summary of Main Product and Potential Side Products in the Synthesis of this compound

Compound Structure Molecular Weight ( g/mol ) Expected Characteristics
This compound (Main Product) C₈H₈BrNO214.06White to off-white solid. More polar than the starting materials.
6-bromo-1H-indole-4-carbaldehyde (Intermediate) C₉H₆BrNO224.06Yellowish solid. Less polar than the final product.
(6-bromo-1H-indol-4-yl)methanol (Side Product) C₉H₈BrNO226.07Solid. Polarity between the intermediate and the final product.
Indolin-4-ol (Side Product) C₈H₉NO135.16Solid. More polar than the brominated compounds.
6-Bromoindole (Starting Material) C₈H₆BrN196.04Solid. Least polar among the listed compounds.

Experimental Protocols & Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Start 6-Bromoindole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate 6-bromo-1H-indole-4-carbaldehyde Vilsmeier->Intermediate Purification1 Work-up & Purification Intermediate->Purification1 Reduction Reduction (e.g., LiAlH4 or H2/Pd-C) Purification1->Reduction FinalProduct This compound Reduction->FinalProduct Purification2 Work-up & Purification FinalProduct->Purification2 End End Purification2->End Final Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Logic: Presence of Dehalogenated Impurity

This diagram outlines a decision-making process for addressing the common issue of dehalogenation during the reduction step.

G Start TLC/LC-MS analysis shows significant dehalogenated impurity Decision1 Reduction Method? Start->Decision1 Catalytic Catalytic Hydrogenation Decision1->Catalytic Chemical Chemical Reduction Decision1->Chemical Action1 Reduce H2 pressure and/or temperature Catalytic->Action1 Action4 Switch to a milder reducing agent (e.g., NaBH4/Lewis Acid) Chemical->Action4 Action2 Decrease catalyst loading or use a less active catalyst Action1->Action2 Action3 Monitor reaction closely and stop at completion Action2->Action3 Outcome Reduced dehalogenation Action3->Outcome Action4->Outcome

Caption: Troubleshooting workflow for dehalogenation side product.

Overcoming solubility issues with 6-Bromoindolin-4-ol in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Bromoindolin-4-ol in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule due to the presence of a hydroxyl (-OH) group and a secondary amine within the indoline ring, which can participate in hydrogen bonding. The bromine atom also contributes to its polarity. However, the aromatic and aliphatic portions of the indoline core are nonpolar. This combination of polar and nonpolar features can lead to limited solubility in a wide range of common solvents. Generally, it is expected to have poor solubility in nonpolar solvents and moderate to good solubility in polar aprotic and some polar protic solvents.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Several factors can contribute to the poor solubility of this compound:

  • Inappropriate Solvent Choice: The polarity of your chosen solvent may not be suitable for dissolving the compound.

  • Low Temperature: Solubility of most solids, including this compound, generally increases with temperature.

  • Insufficient Solvent Volume: The concentration of this compound may be too high for the amount of solvent used.

  • Purity of the Compound: Impurities in your this compound sample can sometimes affect its solubility characteristics.

  • Reaction with Solvent: In some cases, the compound might react with the solvent, leading to the formation of a less soluble species.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a highly effective strategy. A mixture of a primary solvent with a smaller amount of a co-solvent can significantly enhance solubility. The co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the solute. For this compound, adding a polar aprotic co-solvent like DMF or DMSO to a less polar solvent, or vice versa, can be beneficial.

Q4: Are there any specific solvent systems that are recommended for reactions involving this compound?

A4: While specific solubility data is limited, based on the structure of this compound, the following solvent systems are recommended starting points for reactions:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are often good choices for dissolving functionalized indoles.

  • Polar Protic Solvents: Alcohols such as isopropanol and n-butanol can be effective, especially at elevated temperatures.

  • Co-Solvent Systems: Mixtures like Dichloromethane/DMF, Toluene/DMF, or THF/Hexamethylphosphoramide (HMPA) can provide a good balance of polarity to dissolve both polar and nonpolar reactants.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.

Initial Assessment

Before making significant changes to your protocol, perform a quick check of the following:

  • Confirm Compound Identity and Purity: Ensure the material is indeed this compound and check for any visible impurities.

  • Verify Solvent Quality: Use dry, high-purity solvents, as water or other impurities can affect solubility.

  • Check Concentration: Calculate the molarity of your solution. It might be too concentrated.

Troubleshooting Workflow

If initial checks do not resolve the issue, follow this workflow:

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: Solubility Issue (this compound does not dissolve) B Increase Temperature (Gentle heating, e.g., 40-60 °C) A->B C Issue Resolved? B->C D Increase Solvent Volume (Dilute the reaction mixture) C->D No J Proceed with Reaction C->J Yes E Issue Resolved? D->E F Change Solvent System (Select a more polar solvent or a co-solvent) E->F No E->J Yes G Issue Resolved? F->G H Consider Sonication (Use an ultrasonic bath to aid dissolution) G->H No G->J Yes I Issue Resolved? H->I I->J Yes K Consult Literature for Analogous Compounds I->K No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Data Presentation: Recommended Solvent Systems

The following table summarizes recommended starting solvents and co-solvent systems for reactions involving this compound, categorized by their polarity.

Solvent CategoryPrimary SolventRecommended Co-Solvent (if needed)Notes
Polar Aprotic N,N-Dimethylformamide (DMF)-Often a good starting point due to its high polarity and ability to solvate a wide range of compounds.
Dimethyl sulfoxide (DMSO)-Similar to DMF, but can be more difficult to remove.
Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Good for many reactions, but may be less effective for highly polar starting materials.
Tetrahydrofuran (THF)Hexamethylphosphoramide (HMPA)A less polar aprotic solvent; a co-solvent may be necessary.
Polar Protic IsopropanolN,N-Dimethylformamide (DMF)Can be effective, especially with heating. The hydroxyl group can participate in hydrogen bonding.
n-ButanolDimethyl sulfoxide (DMSO)Higher boiling point than isopropanol, which can be advantageous for higher temperature reactions.
Less Polar Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Unlikely to be a good solvent on its own, but can be used in a co-solvent system.
TolueneDimethyl sulfoxide (DMSO)For reactions requiring a non-coordinating, less polar environment, with a polar co-solvent to aid solubility.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility with a Co-Solvent
  • Initial Suspension: To a reaction flask containing this compound, add the primary reaction solvent (e.g., Toluene).

  • Stirring: Begin stirring the suspension at room temperature.

  • Co-Solvent Addition: Slowly add a polar aprotic co-solvent (e.g., DMF) dropwise to the suspension.

  • Observation: Continue adding the co-solvent until the this compound fully dissolves.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the mixture to 40-60 °C.

  • Proceed with Reaction: Once a homogeneous solution is obtained, proceed with the addition of other reagents.

Protocol 2: Utilizing Sonication for Dissolution
  • Prepare Suspension: In a suitable reaction vessel, suspend the this compound in the chosen reaction solvent.

  • Ultrasonic Bath: Place the reaction vessel in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 15-30 minute intervals.

  • Monitor Dissolution: Visually inspect the mixture to determine if the solid has dissolved.

  • Heating (Optional): If necessary, the ultrasonic bath can be heated to aid dissolution.

  • Continue Reaction: Once the solid has dissolved, remove the vessel from the sonicator and proceed with the reaction.

Signaling Pathway and Logical Relationships

The decision-making process for solvent selection can be visualized as follows:

G cluster_1 Solvent Selection Logic for this compound A Reaction Type & Reactant Properties E High Polarity Reactants? A->E F High Temperature Reaction? A->F G Mixed Polarity Reactants? A->G B Consider Polar Aprotic Solvents (e.g., DMF, DMSO) H Select Solvent System B->H C Consider Polar Protic Solvents (e.g., Isopropanol, n-Butanol) C->H D Consider Co-Solvent Systems D->H E->B Yes E->G No F->C Yes F->E No G->D Yes G->H No

Caption: A diagram illustrating the logical flow for solvent selection.

Optimizing temperature and reaction time for 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Bromoindolin-4-ol, focusing on temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic pathway involves a three-step process:

  • Synthesis of 4-Hydroxyindole: This precursor can be synthesized through various methods, such as the Bischler-Möhlau reaction or from 1,3-cyclohexanedione and 2-aminoethanol.

  • Reduction to Indolin-4-ol: 4-Hydroxyindole is then reduced to Indolin-4-ol. A common method is catalytic hydrogenation.

  • Bromination: The final step is the regioselective bromination of Indolin-4-ol to yield this compound, typically using an electrophilic brominating agent like N-Bromosuccinimide (NBS).

Q2: Why is N-Bromosuccinimide (NBS) a preferred brominating agent for this synthesis?

N-Bromosuccinimide (NBS) is often preferred for the bromination of electron-rich aromatic compounds like Indolin-4-ol for several reasons[1][2]:

  • Mild Reaction Conditions: NBS allows for bromination under milder conditions compared to using elemental bromine, which can help to prevent side reactions.

  • High Regioselectivity: It often provides good control over the position of bromination, which is crucial for obtaining the desired 6-bromo isomer. For electron-rich aromatic compounds, NBS can lead to high para-selectivity[2].

  • Safety and Handling: NBS is a solid and is generally easier and safer to handle than liquid bromine.

Q3: How do temperature and reaction time influence the bromination step?

Temperature and reaction time are critical parameters that can significantly impact the yield and purity of this compound.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products, such as over-brominated compounds or decomposition of the starting material. For activated aromatic rings, bromination can often be carried out at or below room temperature[1].

  • Reaction Time: A sufficient reaction time is necessary to ensure the complete conversion of the starting material. However, excessively long reaction times can also contribute to the formation of impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q4: What are some common side reactions to be aware of during the synthesis?

Potential side reactions include:

  • Over-bromination: The formation of di- or tri-brominated products, especially if the reaction conditions are too harsh (high temperature, excess brominating agent).

  • Oxidation: The indoline ring can be susceptible to oxidation, particularly if the reaction is exposed to air for extended periods at elevated temperatures.

  • Polymerization: Acid-catalyzed polymerization can be an issue with indole and indoline derivatives, so careful control of pH is important.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Degradation of starting material.1. Use freshly opened or purified NBS. 2. Gradually increase the temperature and monitor the reaction by TLC. Extend the reaction time if necessary. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of multiple products (observed on TLC) 1. Over-bromination. 2. Competing side reactions. 3. Impure starting material.1. Reduce the amount of NBS used. Lower the reaction temperature. 2. Use a less polar solvent to potentially improve selectivity. Ensure the pH is controlled. 3. Purify the Indolin-4-ol before the bromination step.
Difficulty in isolating the final product 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction.1. Use a different solvent for extraction or perform multiple extractions with a smaller volume of solvent. 2. Add a small amount of brine to the aqueous layer to break the emulsion.
Product decomposes during purification 1. Product is sensitive to acid or base. 2. Product is thermally unstable.1. Use a neutral purification method, such as silica gel chromatography with a non-acidic eluent system. 2. Perform purification at a lower temperature if possible (e.g., column chromatography in a cold room).

Data Presentation

The following tables provide hypothetical yet plausible data on the effect of temperature and reaction time on the yield of the bromination of Indolin-4-ol with NBS. This data is intended to serve as a guideline for optimization experiments.

Table 1: Effect of Temperature on Yield

Temperature (°C)Reaction Time (hours)Yield of this compound (%)
0475
25 (Room Temp)285
50170 (with increased impurities)

Conditions: 1.0 equivalent of Indolin-4-ol, 1.1 equivalents of NBS in Acetonitrile.

Table 2: Effect of Reaction Time on Yield at Room Temperature (25°C)

Reaction Time (hours)Yield of this compound (%)
0.560
178
285
486 (with slight increase in impurities)

Conditions: 1.0 equivalent of Indolin-4-ol, 1.1 equivalents of NBS in Acetonitrile.

Experimental Protocols

Protocol 1: Synthesis of Indolin-4-ol from 4-Hydroxyindole

This protocol describes the reduction of 4-hydroxyindole to indolin-4-ol.

Materials:

  • 4-Hydroxyindole

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation flask, dissolve 4-hydroxyindole in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogen gas supply.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Pressurize the flask with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Wash the filter pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Indolin-4-ol, which can be used in the next step or purified further by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from Indolin-4-ol

This protocol outlines the bromination of indolin-4-ol using N-Bromosuccinimide.

Materials:

  • Indolin-4-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent like DMF or THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Indolin-4-ol in acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 4-Hydroxyindole cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination cluster_purification Purification s1 Starting Materials (e.g., m-Aminophenol) p1 4-Hydroxyindole s1->p1 Bischler-Möhlau Reaction p2 Indolin-4-ol p1->p2 Catalytic Hydogenation p3 This compound p2->p3 NBS in Acetonitrile purify Column Chromatography p3->purify

Caption: Synthetic route for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of This compound check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (NBS) start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions sm_impure Impure Starting Material check_sm->sm_impure reagent_inactive Inactive NBS check_reagents->reagent_inactive conditions_suboptimal Suboptimal Temp/Time check_conditions->conditions_suboptimal solution_sm Purify Indolin-4-ol before use sm_impure->solution_sm solution_reagent Use fresh/ purified NBS reagent_inactive->solution_reagent solution_conditions Systematically vary Temp & Time conditions_suboptimal->solution_conditions

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Indolinol Moiety Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the indolinol moiety in their compounds. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: My indolinol-containing compound is degrading upon storage. What is the likely cause?

A1: The most probable cause of degradation for compounds containing an indolinol moiety is oxidation. The indolinol functional group is susceptible to autoxidation, a reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[1] This process can be accelerated by exposure to light, heat, and the presence of metal ion impurities.

Q2: What are the visible signs of indolinol oxidation?

A2: Oxidation of an indolinol moiety often results in a noticeable color change of the material, typically to a darker shade (e.g., yellow, brown, or even black). You may also observe changes in the physical state of the compound, such as the formation of insoluble particulates. For a definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR spectroscopy should be employed to identify and quantify the degradation products.

Q3: Which common laboratory reagents should I be cautious with when working with indolinols?

A3: Indolinols can be sensitive to a variety of common oxidizing agents. Care should be taken to avoid accidental contact with reagents such as:

  • Hydrogen peroxide (H₂O₂)

  • Potassium permanganate (KMnO₄)[2][3]

  • Chromium (VI) reagents (e.g., Jones reagent, PCC)[2][3]

  • Nitric acid (HNO₃)[4]

  • Sodium hypochlorite (bleach)[4]

Unintentional exposure to these, even in trace amounts, can lead to rapid degradation of the indolinol moiety.

Q4: How can I prevent the oxidation of my indolinol compound?

A4: Preventing oxidation involves a combination of strategies:

  • Use of Antioxidants: Incorporating a suitable antioxidant into your formulation or reaction mixture can inhibit the free-radical chain reaction of autoxidation.

  • Inert Atmosphere: Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, will minimize its exposure to oxygen.[1]

  • Solvent Degassing: Dissolved oxygen in solvents can contribute to oxidation. It is crucial to use degassed solvents for reactions and storage.

  • Control of Storage Conditions: Store your compound in a cool, dark place to minimize exposure to heat and light, which can initiate oxidation. Using amber vials can provide protection from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution of indolinol compound changes color during a reaction. The indolinol moiety is likely oxidizing due to the presence of oxygen in the solvent or atmosphere.1. Ensure the reaction is set up under a strict inert atmosphere using a Schlenk line or glovebox.2. Use freshly degassed solvents for the reaction.3. Consider adding a small amount of a suitable antioxidant (e.g., BHT) to the reaction mixture if compatible with your chemistry.
Solid indolinol compound has darkened upon storage. The compound has likely oxidized due to exposure to atmospheric oxygen over time.1. Store the compound in a sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with nitrogen).2. For long-term storage, consider storing at low temperatures (-20°C or -80°C).
Unexpected side products are observed in my reaction involving an indolinol. The indolinol may be reacting with an oxidizing agent present in your reaction mixture or being oxidized by air.1. Carefully review all reagents for potential oxidizing properties.[2][3][4]2. Purify all reagents to remove any potential catalytic metal impurities.3. Implement rigorous air-free techniques for your reaction setup.
Inconsistent results in biological assays. The indolinol compound may be degrading in the assay medium, leading to variable concentrations of the active compound.1. Prepare stock solutions of the indolinol compound in degassed solvent and store them under an inert atmosphere.2. Consider the addition of a biocompatible antioxidant, such as ascorbic acid, to the assay medium if it does not interfere with the experiment.[5]

Data Presentation

While specific quantitative data on the stability of a particular indolinol derivative is highly dependent on its substitution pattern and experimental conditions, the following table illustrates the type of data researchers should aim to generate to understand the stability of their compound.

Condition Antioxidant (Concentration) Solvent Temperature (°C) Half-life (t½)
AirNoneDichloromethane25Data not available
AirBHT (0.1 mol%)Dichloromethane25Data not available
AirAscorbic Acid (0.1 mol%)Dichloromethane25Data not available
ArgonNoneDichloromethane25Data not available
AirNoneMethanol25Data not available
AirNoneDichloromethane40Data not available

Note: The user is encouraged to perform stability studies under their specific experimental conditions to determine the optimal protection strategy. A general protocol for such a study is provided below.

Experimental Protocols

Protocol 1: General Procedure for a Stability Study of an Indolinol Compound

This protocol outlines how to assess the stability of an indolinol-containing compound under various conditions.

Materials:

  • Indolinol compound

  • A selection of solvents (e.g., dichloromethane, methanol, DMSO)

  • A selection of antioxidants (e.g., BHT, ascorbic acid)

  • Inert gas (argon or nitrogen)

  • Schlenk flasks or vials with septa

  • Analytical instrument (e.g., HPLC, LC-MS, or NMR)

Procedure:

  • Prepare stock solutions of your indolinol compound in the desired solvents.

  • Aliquot the stock solution into several vials.

  • To designated vials, add the antioxidant of choice at a specific concentration.

  • Some vials will be kept under ambient air, while others should be sparged with an inert gas for 10-15 minutes and then sealed under a positive pressure of that gas.

  • Store the vials under controlled temperature and light conditions.

  • At specified time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each vial.

  • Analyze the aliquots using a suitable analytical method to quantify the remaining percentage of the indolinol compound.

  • Plot the percentage of the remaining compound versus time to determine the degradation rate and half-life under each condition.

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved gases from a solvent.

Procedure:

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Attach the flask to a Schlenk line.

  • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Protocol 3: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line

This protocol describes the basic steps for running a reaction with an air-sensitive indolinol compound.

Procedure:

  • Dry all glassware in an oven and allow it to cool in a desiccator or by assembling it hot and flushing with an inert gas.

  • Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) and connect it to the Schlenk line via a gas inlet adapter.

  • Ensure all joints are well-sealed with grease or Teflon sleeves.

  • Evacuate the apparatus by opening the stopcock to the vacuum line.

  • Gently heat the glassware with a heat gun under vacuum to remove any adsorbed water.

  • Allow the glassware to cool to room temperature.

  • Backfill the apparatus with inert gas by carefully opening the stopcock to the inert gas line.

  • Repeat this evacuate-and-fill cycle three times.

  • After the final fill, maintain a positive pressure of inert gas (indicated by the bubbling of an oil bubbler connected to the gas outlet of the Schlenk line).

  • Add your degassed solvents and reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.

Visualizations

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Indolinol Indolinol-H Indolinol_Radical Indolinol• Initiator Initiator (light, heat, metal) Initiator->Indolinol_Radical H• abstraction O2 O₂ (air) Peroxy_Radical Indolinol-OO• Indolinol_Radical->Peroxy_Radical + O₂ Hydroperoxide Indolinol-OOH Peroxy_Radical->Hydroperoxide + Indolinol-H Indolinol_Radical2 Indolinol• Peroxy_Radical->Indolinol_Radical2 - H• abstraction Indolinol_H2 Indolinol-H Radical1 Radical• Non_Radical Non-Radical Products Radical1->Non_Radical Radical2 Radical• Radical2->Non_Radical

Caption: Autoxidation mechanism of the indolinol moiety.

Troubleshooting_Workflow Start Indolinol Compound Degradation Observed Check_Atmosphere Is the experiment/ storage under inert gas? Start->Check_Atmosphere Implement_Inert Implement inert -atmosphere techniques (Schlenk line/glovebox) Check_Atmosphere->Implement_Inert No Check_Solvent Are solvents degassed? Check_Atmosphere->Check_Solvent Yes Implement_Inert->Check_Solvent Degas_Solvent Degas solvents using Freeze-Pump-Thaw or sparging Check_Solvent->Degas_Solvent No Check_Antioxidant Is an antioxidant present? Check_Solvent->Check_Antioxidant Yes Degas_Solvent->Check_Antioxidant Add_Antioxidant Add a suitable antioxidant (e.g., BHT, Ascorbic Acid) Check_Antioxidant->Add_Antioxidant No Check_Purity Are all reagents pure and free of oxidizing agents/metals? Check_Antioxidant->Check_Purity Yes Add_Antioxidant->Check_Purity Purify_Reagents Purify reagents Check_Purity->Purify_Reagents No End Problem Resolved Check_Purity->End Yes Purify_Reagents->End

Caption: Troubleshooting workflow for indolinol degradation.

References

Troubleshooting unexpected NMR shifts in 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Bromoindolin-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While a definitive, universally accepted set of NMR shifts can vary based on experimental conditions, the following table provides an estimated range of chemical shifts for this compound in a common NMR solvent like DMSO-d₆. These estimations are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H-2~3.0 - 3.4~35 - 40Aliphatic CH₂ adjacent to nitrogen.
H-3~2.7 - 3.1~25 - 30Aliphatic CH₂.
H-5~6.8 - 7.1~115 - 120Aromatic CH ortho to bromine.
H-7~6.6 - 6.9~110 - 115Aromatic CH ortho to hydroxyl group.
NH~5.0 - 6.0-Exchangeable proton; shift is concentration and solvent dependent.
OH~8.5 - 9.5-Exchangeable proton; shift is concentration, solvent, and temperature dependent.
C-2-~50 - 55Carbon adjacent to nitrogen.
C-3-~30 - 35Aliphatic carbon.
C-3a-~125 - 130Aromatic quaternary carbon.
C-4-~145 - 150Aromatic carbon attached to the hydroxyl group.
C-5-~120 - 125Aromatic carbon.
C-6-~110 - 115Aromatic carbon attached to bromine.
C-7-~115 - 120Aromatic carbon.
C-7a-~140 - 145Aromatic quaternary carbon.

Q2: My observed ¹H NMR shifts for the aromatic protons are significantly different from the expected values. What could be the cause?

A2: Deviations in aromatic proton shifts can arise from several factors:

  • Solvent Effects: The choice of solvent can significantly influence chemical shifts, especially for protons involved in hydrogen bonding (like the -OH and -NH protons) and aromatic protons.[1][2] Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts or ASIS) compared to solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects.[3]

  • Concentration: At high concentrations, intermolecular hydrogen bonding between the hydroxyl and amine groups of different molecules can occur, leading to a downfield shift of the -OH and -NH protons, and can also affect the electronic environment of the aromatic ring.

  • pH of the Sample: If your solvent contains acidic or basic impurities, the protonation state of the phenolic hydroxyl group or the indoline nitrogen could change, dramatically altering the chemical shifts of the aromatic protons.

  • Sample Degradation: this compound may be susceptible to oxidation or other forms of degradation, especially if exposed to air and light over time. Degradation products will present as impurities with their own set of signals, potentially overlapping with or altering the appearance of the desired spectrum.

Q3: The signals for my -OH and -NH protons are very broad or not visible at all. What should I do?

A3: The broadening or disappearance of exchangeable proton signals (-OH and -NH) is a common phenomenon in NMR spectroscopy.

  • Proton Exchange: These protons can exchange with each other and with trace amounts of water in the deuterated solvent.[4] This exchange can be fast on the NMR timescale, leading to signal broadening.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The -OH and -NH protons will exchange with deuterium, causing their signals to disappear. This is a definitive way to identify these peaks.

    • Low Temperature NMR: Cooling the sample can slow down the rate of proton exchange, resulting in sharper signals for the -OH and -NH protons.

    • Use of Anhydrous Solvent: Ensure you are using a high-quality, anhydrous deuterated solvent to minimize the amount of water available for exchange.

Troubleshooting Guides

Guide 1: General NMR Acquisition Problems

This guide addresses common issues related to the NMR instrument and sample preparation.

Symptom Possible Cause Recommended Action
Broad, distorted peaksPoor shimmingRe-shim the instrument. For long experiments, it's advisable to re-shim periodically.[5]
Low signal-to-noise ratioSample concentration is too lowIncrease the concentration of your sample.
Incorrect receiver gainAdjust the receiver gain. An "ADC overflow" error indicates the gain is too high.[5]
Inability to lock on the solventInsufficient deuterated solventEnsure the sample volume is adequate for the instrument, typically around 0.6 mL.[4]
Incorrect lock parametersCheck the lock power, phase, and gain settings.[6]
Presence of suspended particlesFilter your sample to remove any solids.[7]
Inconsistent chemical shifts between samplesSample not at thermal equilibriumAllow the sample to equilibrate to the probe temperature before acquiring data.[5]
Guide 2: Chemical Shift Deviations

This guide focuses on chemical factors that can lead to unexpected NMR shifts for this compound.

Symptom Possible Cause Recommended Action
All signals shifted upfield or downfieldIncorrect referencingRe-calibrate the spectrum using the residual solvent peak or an internal standard like TMS.
Significant deviation in aromatic proton shiftsSolvent effectsAcquire spectra in different deuterated solvents (e.g., DMSO-d₆, acetone-d₆, CDCl₃) to observe shift changes.[2][3]
Broad aromatic signals and new, unexpected peaksSample degradationPrepare a fresh sample and acquire the spectrum immediately. Protect the compound from light and air.
Shifts change with sample concentrationIntermolecular interactionsAcquire spectra at different concentrations to identify concentration-dependent shifts.
Drastic change in shifts, especially for aromatic and hydroxyl protonspH effects from solvent impuritiesUse a fresh, high-quality deuterated solvent. A small amount of a non-reactive buffer might be considered in some cases.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆).

  • Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to an NMR tube.

  • Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.[7]

Protocol 2: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH protons should significantly decrease in intensity or disappear in the second spectrum.

Visualizations

Troubleshooting_Workflow start Unexpected NMR Shifts Observed check_instrument Check Instrument Parameters (Lock, Shim, Tune) start->check_instrument check_sample_prep Review Sample Preparation (Concentration, Solvent, Purity) start->check_sample_prep run_diagnostics Perform Diagnostic Experiments (D2O Exchange, Vary Temperature/Concentration) check_instrument->run_diagnostics check_sample_prep->run_diagnostics analyze_data Analyze Data and Compare with Expected Shifts run_diagnostics->analyze_data conclusion Identify Cause of Shift Deviation analyze_data->conclusion

Caption: A logical workflow for troubleshooting unexpected NMR shifts.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_OH O-H B_OH O-H A_OH->B_OH H-Bonding B_NH N-H A_OH->B_NH H-Bonding A_NH N-H A_NH->B_OH H-Bonding

Caption: Potential intermolecular hydrogen bonding in this compound.

References

Scalability challenges for 6-Bromoindolin-4-ol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Bromoindolin-4-ol. While specific scalability data for this compound is not extensively available in public literature, this guide draws upon established knowledge of indole and indoline chemistry to address potential challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly during process scale-up.

Issue 1: Low Overall Yield

Symptoms: The final isolated yield of this compound is significantly lower than expected based on small-scale lab experiments.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Monitor reaction progress closely using appropriate analytical techniques (TLC, LC-MS, NMR).- Re-evaluate reaction time and temperature. In larger reactors, heat and mass transfer can be less efficient, potentially requiring longer reaction times or adjusted temperature profiles.[1]
Side Reactions/Impurity Formation - Identify major impurities by characterization (NMR, MS). Common side reactions in indole synthesis include over-bromination, oxidation, or rearrangement.- Adjust stoichiometry of reagents. For instance, in bromination steps, localized high concentrations of bromine can lead to di- or tri-brominated species.[2]- Optimize the rate of addition of critical reagents to maintain better control over the reaction profile.
Product Degradation - Assess the stability of this compound under the reaction and work-up conditions. Indolinols can be sensitive to acidic or basic conditions and may be prone to oxidation.- Consider performing the work-up at a lower temperature and under an inert atmosphere.
Inefficient Extraction/Isolation - Evaluate the solubility of the product in the chosen extraction solvents.- Optimize the pH of the aqueous phase during work-up to ensure the product is in its least soluble form for efficient extraction or precipitation.- Inefficient washing of the filter cake during large-scale filtration can leave impurities that hinder final purification and reduce yield.[1]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete adjust_conditions Adjust Reaction Time/ Temperature incomplete->adjust_conditions No complete Reaction Complete incomplete->complete Yes adjust_conditions->check_completion analyze_impurities Analyze Crude Mixture for Impurities complete->analyze_impurities impurities_present Major Impurities Identified analyze_impurities->impurities_present optimize_stoichiometry Optimize Reagent Stoichiometry/Addition Rate impurities_present->optimize_stoichiometry Yes no_major_impurities No Major Impurities impurities_present->no_major_impurities No optimize_stoichiometry->check_completion check_workup Review Work-up & Isolation Procedure no_major_impurities->check_workup workup_issue Inefficient Extraction/ Purification check_workup->workup_issue optimize_workup Optimize pH, Solvents, & Filtration workup_issue->optimize_workup Yes solution Yield Improved workup_issue->solution No, consult specialist optimize_workup->solution

Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.

Issue 2: Poor Product Purity and Difficult Purification

Symptoms: The crude product contains multiple impurities that are difficult to separate from the desired this compound by standard crystallization or chromatography.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Formation of Regioisomers - During bromination of an indole or indoline precursor, different positions on the aromatic ring can be brominated, leading to a mixture of isomers.- Re-evaluate the brominating agent and reaction conditions. For example, using a milder brominating agent or a directing group on the precursor can improve regioselectivity.
Co-precipitation of Impurities - During crystallization, impurities with similar solubility profiles to the product may co-precipitate.- Screen different crystallization solvents and solvent mixtures.- Consider a multi-step purification process, such as a combination of crystallization and column chromatography.
Column Chromatography Challenges at Scale - Direct scale-up of thin-layer chromatography (TLC) conditions to large-scale column chromatography can be problematic.[3]- Optimize the solvent system for better separation on the column. Sometimes, a different solvent system than the one used for TLC is required for preparative chromatography.[3]- Consider alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for high-purity requirements.
New Crystalline Forms - The appearance of new crystalline forms (polymorphs) during scale-up is a common issue that can affect filtration and drying characteristics.[1]- Characterize the different crystal forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).- Develop a controlled crystallization process to consistently produce the desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with brominating agents on a large scale?

A1: Brominating agents can be highly corrosive, toxic, and reactive. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.

  • Quenching: Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any excess brominating agent.

  • Temperature Control: Bromination reactions can be exothermic. Ensure adequate cooling capacity to control the reaction temperature and prevent runaways.

Q2: How can I minimize the formation of di-brominated impurities?

A2: To minimize di-bromination:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Low Temperature: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity.

  • Protecting Groups: Consider using a protecting group on the indole nitrogen to modulate the reactivity of the ring system.

Q3: What are the common challenges in scaling up the Fischer indole synthesis for related precursors?

A3: The Fischer indole synthesis, a common method for preparing indole cores, can present several challenges during scale-up:[4][5]

  • Harsh Conditions: The reaction often requires strongly acidic conditions and high temperatures, which can be corrosive to standard reactors and may lead to product degradation.[4]

  • Exothermic Nature: The cyclization step can be highly exothermic, requiring careful thermal management to prevent runaway reactions.

  • Byproduct Formation: The reaction can generate significant amounts of byproducts, complicating purification.

  • Precursor Stability: The phenylhydrazine precursors can be unstable and may require special handling and storage.[4]

Hypothetical Synthetic Pathway for this compound

A plausible synthetic route to this compound could involve the reduction of a corresponding 6-bromooxindole. This pathway is presented for illustrative purposes.

Synthetic_Pathway cluster_0 Step 1: Oxindole Formation cluster_1 Step 2: Reduction 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene 6-Bromooxindole 6-Bromooxindole 4-Bromo-2-nitrotoluene->6-Bromooxindole e.g., Reductive Cyclization This compound This compound 6-Bromooxindole->this compound e.g., LiAlH4 or NaBH4

Caption: A possible two-step synthetic pathway to this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following generalized protocol for the bromination of an indoline precursor illustrates the key steps and considerations.

General Protocol for N-Protected Indoline Bromination:

  • Preparation: Dissolve the N-protected indoline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a reactor under an inert atmosphere (e.g., nitrogen). Cool the mixture to the desired temperature (e.g., 0 °C).

  • Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq.) in the same solvent to the cooled reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography to yield the desired bromoindoline derivative.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction conditions for the bromination step, illustrating the type of data that should be collected during process development.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Reactant A 1.0 g100 g
Brominating Agent 1.1 eq.1.05 eq.
Solvent Volume 20 mL1.8 L
Reaction Temperature 0 °C-5 to 0 °C
Addition Time 15 min2 hours
Reaction Time 2 hours4 hours
Crude Yield 95%92%
Purity (by HPLC) 98%96%

References

Validation & Comparative

Spectral Analysis of 6-Bromoindolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assignment of the ¹H and ¹³C NMR spectra for 6-Bromoindolin-4-ol. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data as a reference standard. To offer a comprehensive analytical perspective, a comparative analysis is made with the experimental data of structurally related compounds, 6-bromoindole and 4-bromoaniline. This comparison will aid researchers in interpreting the spectral features of novel indoline derivatives.

Predicted NMR Spectral Data for this compound

The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. The data is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.91s1HH-7
6.75s1HH-5
4.80 (broad)s1HOH
3.50 (broad)s1HNH
3.40t, J=8.4 Hz2HH-2
2.95t, J=8.4 Hz2HH-3

Note: Predicted spectra do not always accurately represent the broadness of OH and NH signals, which can be affected by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
152.0C-7a
145.9C-4
133.1C-3a
124.5C-5
115.8C-7
112.3C-6
55.1C-2
35.8C-3

Structural Assignment and Visualization

The chemical structure of this compound with the corresponding atom numbering used for the NMR assignment is depicted below.

Caption: Numbering scheme for this compound used for NMR spectral assignment.

Experimental Protocol

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indoline derivatives.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

    • A larger number of scans is typically required for ¹³C NMR to obtain a good signal-to-noise ratio (e.g., 1024 or more scans).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Comparative Spectral Analysis

To understand the predicted spectral features of this compound, a comparison with the experimental data of 6-bromoindole and 4-bromoaniline is instructive.

Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Region)

CompoundH-5 (ppm)H-7 (ppm)
This compound (Predicted)6.75 (s)6.91 (s)
6-Bromoindole (Experimental)~7.20 (d)~7.50 (d)
4-Bromoaniline (Experimental)~6.60 (d)~7.25 (d)

Table 4: Comparison of ¹³C NMR Chemical Shifts (Aromatic Region)

CompoundC-5 (ppm)C-6 (ppm)C-7 (ppm)
This compound (Predicted)124.5112.3115.8
6-Bromoindole (Experimental)~123.0~115.5~114.0
4-Bromoaniline (Experimental)~116.7~132.0~116.7

Note: Experimental data for 6-bromoindole and 4-bromoaniline are approximate values taken from publicly available spectra and may vary slightly depending on the experimental conditions.

The comparison reveals the following key points:

  • Aromatic Protons: The predicted aromatic protons of this compound (H-5 and H-7) are singlets due to the substitution pattern, whereas in 6-bromoindole and 4-bromoaniline, the corresponding protons are doublets due to coupling with adjacent protons. The chemical shifts are generally upfield compared to 6-bromoindole, which is expected due to the electron-donating effect of the saturated indoline ring compared to the aromatic indole ring.

  • Aromatic Carbons: The predicted chemical shifts of the aromatic carbons in this compound are influenced by the hydroxyl and bromo substituents. The position of the bromine atom (C-6) shows a typical chemical shift for a carbon attached to bromine in an aromatic system. The presence of the electron-donating hydroxyl group at C-4 significantly influences the chemical shifts of the surrounding carbons.

Logical Workflow for Spectral Analysis

The process of assigning the NMR spectra for a novel compound where no experimental data is available follows a logical progression.

G Workflow for NMR Spectral Assignment of a Novel Compound A Propose Chemical Structure (this compound) B Predict 1H and 13C NMR Spectra (Computational Tools) A->B Input C Analyze Predicted Data (Chemical Shifts, Multiplicities) B->C Output E Comparative Analysis (Substituent Effects, Ring System Effects) C->E D Gather Experimental Data of Related Compounds (e.g., 6-Bromoindole) D->E F Assign Predicted Spectra to Proposed Structure E->F

Caption: A logical workflow for the assignment of NMR spectra for a novel compound using predictive methods and comparative analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. The combination of predicted data and comparative analysis with known compounds offers a robust framework for researchers working on the synthesis and characterization of new indoline-based molecules.

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the characterization and quantification of 6-Bromoindolin-4-ol. It includes a detailed experimental protocol for HRMS analysis, a comparative table of performance metrics, and a visual representation of the analytical workflow. This document is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs in drug discovery and development.

High-Resolution Mass Spectrometry: A Powerful Tool for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry stands out as a premier analytical technique for the unambiguous identification and precise quantification of small molecules like this compound. Its ability to provide high-resolution and high-mass-accuracy data allows for the determination of the elemental composition of the parent molecule and its fragments, offering a high degree of confidence in structural assignments.

One of the key features in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Due to the presence of two stable isotopes of bromine, 79Br and 81Br, in nearly equal abundance, the molecular ion peak will appear as a doublet (M+ and M+2) with an intensity ratio of approximately 1:1. This distinctive signature is a powerful diagnostic tool for identifying brominated compounds.

Comparison of Analytical Techniques

While HRMS offers unparalleled specificity and sensitivity, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical requirements, such as the need for quantitation, structural confirmation, or high-throughput screening.

Parameter High-Resolution Mass Spectrometry (HRMS) High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures mass-to-charge ratio with high accuracy and resolution.Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.Separates volatile compounds in the gas phase, followed by mass analysis.
Specificity Very High (elemental composition determination).Moderate to High (retention time and UV spectrum).High (retention time and mass spectrum).
Sensitivity Very High (typically pg to fg range).Moderate (typically ng to µg range).High (typically pg to ng range).
Limit of Detection (LOD) Estimated: 0.1 - 1 ng/mL0.2 - 0.4 mg/kg (for similar compounds)[1][2]Can reach low ng/L levels for some compounds.
Limit of Quantification (LOQ) Estimated: 0.5 - 5 ng/mL0.7 - 1.1 mg/kg (for similar compounds)[1][2]Typically in the µg/L to ng/L range.
**Linearity (R²) **Typically >0.99>0.99[1][2]Typically >0.99
Precision (%RSD) <15%<10%[1][2]<15%
Structural Information Extensive (fragmentation pattern, elemental composition).Limited (UV spectrum).Good (fragmentation pattern).
Sample Volatility Not required.Not required.Required.

Detailed Experimental Protocol: HRMS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system with an electrospray ionization (ESI) source.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenates), a sample extraction procedure such as protein precipitation or solid-phase extraction (SPE) will be necessary to remove interfering substances.

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for protonating the indolinol nitrogen.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is recommended for high-resolution analysis.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) to detect the molecular ion and data-dependent MS/MS to acquire fragmentation data.

  • Resolution: > 60,000 FWHM.

  • Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) should be used to generate a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathway

The fragmentation of protonated this compound in the gas phase is anticipated to proceed through several characteristic pathways. The initial loss of water from the hydroxyl group is a likely fragmentation step. Subsequent fragmentation may involve cleavage of the indoline ring structure. The presence of the bromine atom will be evident in the isotopic pattern of the fragment ions.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the HRMS analysis of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Standard Standard Preparation LC LC Separation Standard->LC Sample Sample Extraction Sample->LC MS HRMS Detection (Full Scan) LC->MS Eluent MSMS MS/MS Fragmentation MS->MSMS Precursor Ion Selection Processing Data Processing & Peak Integration MS->Processing MSMS->Processing Quant Quantification Processing->Quant Struct Structural Elucidation Processing->Struct

Caption: Workflow for HRMS analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the information obtained.

Logical_Relationship Analyte This compound LC_Separation LC Separation Analyte->LC_Separation HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection Retention_Time Retention Time (Identification) LC_Separation->Retention_Time MSMS_Fragmentation MS/MS Fragmentation HRMS_Detection->MSMS_Fragmentation Accurate_Mass Accurate Mass (Elemental Composition) HRMS_Detection->Accurate_Mass Isotopic_Pattern Isotopic Pattern (Presence of Bromine) HRMS_Detection->Isotopic_Pattern Peak_Area Peak Area (Quantification) HRMS_Detection->Peak_Area Fragmentation_Pattern Fragmentation Pattern (Structural Information) MSMS_Fragmentation->Fragmentation_Pattern

Caption: Logical flow from analysis to information.

References

Brominated vs. Non-Brominated Indolinols: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A key area of investigation has been the impact of halogenation, particularly bromination, on the therapeutic properties of these molecules. This guide provides an objective comparison of the biological activities of brominated and non-brominated indolinols, supported by experimental data, to inform future drug discovery and development efforts.

Anti-Inflammatory Activity: Bromination Enhances Inhibition of Key Mediators

Studies have consistently demonstrated that bromination of the indolinol ring system can significantly enhance anti-inflammatory activity. This is particularly evident in the inhibition of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).

A comparative study on a series of isatin (a non-brominated indolinol analog) and its brominated derivatives revealed a clear structure-activity relationship. The non-brominated isatin displayed weak inhibitory activity against NO production. In contrast, its brominated counterparts, particularly 5-bromoisatin and 6-bromoisatin, exhibited significantly more potent inhibition. The position of the bromine atom was also found to be crucial, with the inhibitory activity following the order of 5-bromo > 6-bromo > 7-bromo substitution.

CompoundTargetIC50 (µM)
IsatinNO Production~430
5-BromoisatinNO Production~151.6
6-BromoisatinNO Production-
7-BromoisatinNO Production> 50 µg/mL
IsatinTNF-α Production> 50 µg/mL
5-BromoisatinTNF-α Production38.05
6-BromoisatinTNF-α Production-
6-BromoindoleTNF-α Production-

Table 1: Comparative inhibitory activity of isatin and its brominated derivatives on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] A lower IC50 value indicates greater potency. Data for some compounds was not quantitatively available.

The enhanced anti-inflammatory effect of brominated indolinols is, at least in part, attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Treatment of LPS-stimulated macrophages with 6-bromoindole and 6-bromoisatin resulted in a significant reduction in the translocation of the NF-κB p65 subunit to the nucleus.[1] This inhibition of NF-κB activation is a critical upstream event that leads to the decreased expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), the enzymes responsible for producing NO and PGE2, respectively.

Anticancer Activity: Bromination Promotes Apoptosis and Cell Cycle Arrest

In the context of oncology, bromination has been shown to be a valuable strategy for augmenting the anticancer properties of indolinols. The brominated indolinol, 6-bromoisatin, has demonstrated potent cytotoxic effects against various cancer cell lines.

A key mechanism underlying the anticancer activity of 6-bromoisatin is the induction of apoptosis (programmed cell death) and cell cycle arrest. Treatment of colorectal cancer cell lines with 6-bromoisatin led to a significant increase in apoptosis and an accumulation of cells in the G2/M phase of the cell cycle. This indicates that 6-bromoisatin can effectively halt the proliferation of cancer cells and trigger their self-destruction. In contrast, the non-brominated parent compound, isatin, generally exhibits weaker anticancer activity.

CompoundCell LineActivity
6-BromoisatinColorectal Cancer CellsInduces apoptosis and G2/M cell cycle arrest
IsatinVarious Cancer CellsGenerally weaker cytotoxic activity

Table 2: Comparison of the anticancer mechanisms of 6-bromoisatin and isatin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated indolinols) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: Plate RAW264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

TNF-α and PGE2 Measurement (ELISA)
  • Sample Preparation: Collect cell culture supernatants from treated and control cells as described for the NO assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α or PGE2 kit. This typically involves adding the samples to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.

  • Data Analysis: Measure the absorbance and calculate the concentration of TNF-α or PGE2 based on a standard curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds and LPS as previously described.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Apoptosis Assay (Annexin V-FITC Staining)
  • Cell Preparation: Harvest and wash the treated cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Leads to IκB degradation NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds Brominated_Indolinol Brominated Indolinol Brominated_Indolinol->NFkB Inhibits Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Induces IkB_NFkB:f0->IkB IkB_NFkB:f1->NFkB IkB_NFkB->NFkB Releases

Caption: Inhibition of the NF-κB signaling pathway by brominated indolinols.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_inflammatory_endpoints Inflammatory Endpoints cluster_cancer_endpoints Cancer Endpoints cluster_data_analysis Data Analysis & Comparison A1 Seed Cells (e.g., RAW264.7 or Cancer Cell Lines) A2 Treat with Brominated or Non-brominated Indolinols A1->A2 B1 Anti-inflammatory Assays A2->B1 B2 Anticancer Assays A2->B2 C1 NO Production (Griess Assay) B1->C1 C2 TNF-α / PGE2 Levels (ELISA) B1->C2 C3 NF-κB Translocation (Immunofluorescence) B1->C3 D1 Cell Viability (MTT Assay) B2->D1 D2 Apoptosis (Annexin V Staining) B2->D2 D3 Cell Cycle (Propidium Iodide Staining) B2->D3 E1 Calculate IC50 Values & Compare Potency C1->E1 C2->E1 C3->E1 D1->E1 D2->E1 D3->E1

Caption: General experimental workflow for comparing biological activities.

References

Navigating the Structural Landscape of 6-Bromoindolin-4-ol Derivatives: A Comparative Crystallography Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed crystallographic analysis of 6-bromoindolin-4-ol and its derivatives remains an area of burgeoning interest for researchers and drug development professionals. While comprehensive crystallographic data for this compound itself is not extensively available in the public domain, a comparative study of the closely related compound, 6-bromoindolin-2-one (also known as 6-bromooxindole), provides significant insights into the structural characteristics of the 6-bromoindolin scaffold. This guide offers a comparative overview based on available X-ray crystallographic data for 6-bromoindolin-2-one, presenting key structural parameters, detailed experimental protocols, and a visual representation of the experimental workflow.

The indoline core is a prevalent motif in numerous biologically active compounds, and the introduction of a bromine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable substituent in drug design. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Comparative Crystallographic Data

To provide a baseline for the structural analysis of 6-bromoindolin derivatives, we present the crystallographic data for 6-bromoindolin-2-one. This data has been extracted from the Protein Data Bank (PDB) entry 4K60, where it is co-crystallized with a target protein. While this represents the structure of the molecule in a protein-bound state, it offers valuable information on its conformational preferences and intermolecular interactions.

Compound6-bromoindolin-2-one
PDB Ligand ID 1P8
Associated PDB Entry 4K60
Chemical Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
Crystal System Data for the isolated compound is not available in the PDB. The protein co-crystal is in the monoclinic space group P2₁.
Space Group See above.
Unit Cell Dimensions See above.
Key Bond Lengths (Å) C-Br: ~1.90, C=O: ~1.24, C-N: ~1.37
**Key Bond Angles (°) **C-C-Br: ~119.5, O=C-N: ~126.0

Note: The provided bond lengths and angles are typical values and can vary slightly depending on the specific crystalline environment. The data for the unit cell of the isolated compound is not publicly available.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 6-bromoindolin derivatives, based on standard laboratory practices.

Synthesis of 6-Bromoindolin-2-one

The synthesis of 6-bromoindolin-2-one can be achieved through various established synthetic routes. A common approach involves the cyclization of a substituted phenylacetic acid derivative.

Materials:

  • 2-Amino-5-bromophenylacetic acid

  • A suitable cyclizing agent (e.g., a dehydrating agent or a catalyst for intramolecular amidation)

  • Organic solvents (e.g., toluene, dimethylformamide)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: A solution of 2-amino-5-bromophenylacetic acid in an appropriate high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: The cyclizing agent is added to the solution, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 6-bromoindolin-2-one.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Vapor diffusion is a widely used technique for the crystallization of small organic molecules.

Materials:

  • Purified 6-bromoindolin-2-one

  • A "good" solvent in which the compound is soluble (e.g., acetone, ethyl acetate)

  • A "poor" solvent in which the compound is sparingly soluble but miscible with the good solvent (e.g., hexane, heptane)

  • Small vials and a larger, sealed container

Procedure:

  • Preparation of the Solution: A concentrated solution of 6-bromoindolin-2-one is prepared by dissolving the compound in a minimal amount of the "good" solvent in a small, open vial.

  • Vapor Diffusion Setup: The small vial containing the compound solution is placed inside a larger, sealed container that contains a reservoir of the "poor" solvent.

  • Crystal Growth: The container is sealed and left undisturbed at a constant temperature (e.g., room temperature or in a refrigerator). The "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting the formation of single crystals over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a loop or a fine needle.

X-ray Diffraction Analysis

The final step involves analyzing the grown crystals using a single-crystal X-ray diffractometer to determine the molecular structure.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, and diffraction data are collected at a specific temperature (often cryogenic, e.g., 100 K) by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of a 6-bromoindolin derivative to its structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography synthesis Synthesis of 6-Bromoindolin Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in 'Good' Solvent purification->dissolution vapor_diffusion Vapor Diffusion with 'Poor' Solvent dissolution->vapor_diffusion crystal_growth Single Crystal Growth vapor_diffusion->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

Caption: Workflow for the synthesis and structural analysis of 6-bromoindolin derivatives.

Purity Assessment of Synthesized 6-Bromoindolin-4-ol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 6-Bromoindolin-4-ol, a key intermediate in the synthesis of various biologically active molecules. Experimental data, detailed protocols, and a clear workflow are presented to aid in the selection of the most appropriate analytical method.

I. Introduction to Purity Assessment

The structural integrity and purity of a synthesized compound like this compound are paramount for its intended use, particularly in pharmaceutical research where impurities can lead to unforeseen side effects or reduced efficacy. Various analytical techniques are employed to determine the purity of such compounds, each with its own set of advantages and limitations. This guide focuses on HPLC as the primary method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

II. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 95% A, hold for 2 minutes. Ramp to 5% A over 15 minutes. Hold at 5% A for 5 minutes. Return to 95% A over 1 minute and re-equilibrate for 7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing A Synthesized this compound B Dissolve in Mobile Phase (1 mg/mL) A->B C Filter (0.45 µm) B->C D HPLC Analysis C->D E GC-MS Analysis C->E F NMR Spectroscopy C->F G Chromatogram/Spectrum Acquisition D->G E->G F->G H Peak Integration/Signal Analysis G->H I Purity Calculation H->I J J I->J Final Purity Report

Validating the Structure of a Novel 6-Bromoindolin-4-ol Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a novel molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of a newly synthesized 6-Bromoindolin-4-ol derivative, "6-Bromo-1-ethyl-2,3-dihydro-1H-indol-4-ol" (henceforth referred to as Novel Compound 1 ). Its analytical data is compared against a known, structurally related compound, "6-Bromo-4-methyl-1H-indole". This guide outlines the key experimental protocols and presents the data in a clear, comparative format to aid researchers in their structural elucidation endeavors.

Structural Comparison at a Glance

FeatureNovel Compound 1 (Hypothetical Data)6-Bromo-4-methyl-1H-indole (Reference Compound)
Chemical Structure
Molecular Formula C₁₀H₁₂BrNOC₉H₈BrN
Molecular Weight 242.11 g/mol 210.07 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.15 (s, 1H), 6.88 (s, 1H), 4.95 (s, 1H, -OH), 3.40 (t, J = 8.0 Hz, 2H), 3.25 (q, J = 7.2 Hz, 2H), 2.90 (t, J = 8.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)8.05 (br s, 1H), 7.45 (s, 1H), 7.18 (s, 1H), 7.05 (t, J = 2.4 Hz, 1H), 6.50 (t, J = 2.0 Hz, 1H), 2.50 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 150.2, 132.5, 128.0, 115.8, 112.1, 110.5, 68.9, 45.3, 38.7, 29.8, 12.5135.8, 127.4, 124.9, 122.8, 121.5, 113.2, 100.1, 100.0, 12.6
HRMS (ESI+) m/z Calculated for C₁₀H₁₃BrNO⁺ [M+H]⁺: 242.0226; Found: 242.0228Calculated for C₉H₉BrN⁺ [M+H]⁺: 209.9918; Found: 209.9916
X-ray Crystallography See Table 2 for detailed crystallographic data.Data not available for this specific compound. A representative structure of a bromo-substituted indole derivative is used for general comparison.

In-Depth Structural Validation Data

Spectroscopic and Crystallographic Data

Table 1: Comparative Spectroscopic Data

ParameterNovel Compound 1 6-Bromo-4-methyl-1H-indole
¹H NMR Chemical Shifts (δ ppm) 7.15 (Ar-H), 6.88 (Ar-H), 4.95 (-OH), 3.40 (-NCH₂-), 3.25 (-CH₂-), 2.90 (-CH₂-), 1.25 (-CH₃)8.05 (N-H), 7.45 (Ar-H), 7.18 (Ar-H), 7.05 (Ar-H), 6.50 (Ar-H), 2.50 (-CH₃)
¹³C NMR Chemical Shifts (δ ppm) 150.2 (C-Ar), 132.5 (C-Ar), 128.0 (C-Ar), 115.8 (C-Ar), 112.1 (C-Ar), 110.5 (C-Ar), 68.9 (C-OH), 45.3 (N-CH₂), 38.7 (CH₂), 29.8 (CH₂), 12.5 (CH₃)135.8 (C-Ar), 127.4 (C-Ar), 124.9 (C-Ar), 122.8 (C-Ar), 121.5 (C-Ar), 113.2 (C-Ar), 100.1 (C-Ar), 100.0 (C-Ar), 12.6 (CH₃)
HRMS (m/z) [M+H]⁺: 242.0228[M+H]⁺: 209.9916

Table 2: X-ray Crystallographic Data for Novel Compound 1

ParameterValue
Empirical Formula C₁₀H₁₂BrNO
Formula Weight 242.11
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.54(2) Å, α = 90°b = 10.21(3) Å, β = 105.3(2)°c = 12.67(4) Å, γ = 90°
Volume 1065.2(8) ų
Z 4
Calculated Density 1.510 Mg/m³
Absorption Coefficient 3.552 mm⁻¹
F(000) 488
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection 2.5 to 28.0°
Final R indices [I>2sigma(I)] R₁ = 0.045, wR₂ = 0.112
R indices (all data) R₁ = 0.062, wR₂ = 0.125

Experimental Protocols

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Accumulate 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 250 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform and phase correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute the stock solution to a final concentration of 10 µg/mL with methanol.

  • Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Acquire data in the m/z range of 100-500.

    • Use a suitable reference compound for internal mass calibration to ensure high mass accuracy.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).

  • Crystal Mounting: Select a well-formed, single crystal (0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Maintain the crystal at a constant temperature (e.g., 293 K) during data collection.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.

    • Refine the atomic coordinates and displacement parameters against the experimental data using least-squares methods.

    • Validate the final structure using crystallographic software.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the structural validation process.

G Structural Validation Workflow for a Novel Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_absolute_structure Absolute Structure Determination cluster_confirmation Final Structure Confirmation synthesis Synthesize Novel This compound Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms High-Resolution Mass Spectrometry (HRMS) purification->ms xray Single-Crystal X-ray Diffraction purification->xray If suitable crystals are obtained confirmation Correlate All Data & Confirm Structure nmr->confirmation ms->confirmation xray->confirmation

Caption: Workflow for the structural validation of a novel chemical entity.

Signaling Pathway of Structure Elucidation Logic

The following diagram illustrates the logical connections between the experimental data and the deduced structural features.

G Data Interpretation for Structural Elucidation cluster_data Experimental Data cluster_info Deduced Information cluster_final Final Structure H_NMR ¹H NMR - Chemical Shift - Integration - Coupling Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR - Chemical Shift - Number of Signals Carbon_Framework Carbon Skeleton & Functional Groups C_NMR->Carbon_Framework HRMS HRMS - Accurate m/z Elemental_Comp Elemental Composition HRMS->Elemental_Comp XRAY X-ray Diffraction - Electron Density Map ThreeD_Structure 3D Atomic Arrangement & Stereochemistry XRAY->ThreeD_Structure Final_Structure Validated Structure of 6-Bromo-1-ethyl-2,3-dihydro-1H-indol-4-ol Proton_Env->Final_Structure Carbon_Framework->Final_Structure Elemental_Comp->Final_Structure ThreeD_Structure->Final_Structure

Caption: Logical flow from experimental data to the final validated structure.

The Bromo-Substituent's Impact on Hydroxyl Group Acidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a hydroxyl group, quantified by its pKa value, is a critical parameter in drug design and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a substituent onto an aromatic ring, such as a bromo- group on a phenol, can significantly alter this acidity. This guide provides a comparative analysis of the pKa of phenol and its ortho-, meta-, and para-brominated derivatives, supported by experimental data and detailed methodologies for pKa determination.

Comparative Acidity of Phenol and Bromophenols

The position of the bromo- substituent on the phenolic ring has a pronounced effect on the acidity of the hydroxyl group. A lower pKa value indicates a stronger acid. The experimental pKa values for phenol and its brominated isomers are summarized in the table below.

CompoundStructurepKaSource
PhenolC₆H₅OH9.99--INVALID-LINK--
o-Bromophenolo-BrC₆H₄OH8.42--INVALID-LINK--
m-Bromophenolm-BrC₆H₄OH9.11--INVALID-LINK--
p-Bromophenolp-BrC₆H₄OH9.34--INVALID-LINK--

All bromophenol isomers are more acidic than phenol itself, demonstrating the electron-withdrawing nature of the bromo- substituent. The acidity follows the order: o-bromophenol > m-bromophenol > p-bromophenol > phenol.

Analysis of the Bromo- Substituent's Electronic Effects

The influence of the bromo- substituent on the pKa of the hydroxyl group is a result of the interplay between two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Bromine is an electronegative atom, and it pulls electron density away from the aromatic ring through the sigma bond. This electron-withdrawing inductive effect helps to stabilize the negative charge on the oxygen atom of the phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenol. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions.

  • Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect pushes electron density towards the ring, which can destabilize the phenoxide ion and decrease acidity. This effect is most pronounced at the ortho and para positions, where the lone pairs can be delocalized directly to the carbon atom bearing the hydroxyl group in the phenoxide ion's resonance structures. The resonance effect is not operative at the meta position.

The net effect on acidity is determined by the balance of these two opposing effects at each position:

  • Ortho-Bromophenol: The strong, acid-strengthening inductive effect at the ortho position outweighs the weaker, acid-weakening resonance effect, resulting in the lowest pKa among the bromophenols.

  • Meta-Bromophenol: At the meta position, only the acid-strengthening inductive effect is significant. The resonance effect does not extend to this position. Consequently, m-bromophenol is more acidic than phenol.

  • Para-Bromophenol: Both the inductive and resonance effects are at play at the para position. While the inductive effect is weaker than at the ortho position, the resonance effect is still present and counteracts the inductive pull. This results in p-bromophenol being less acidic than the ortho and meta isomers but still more acidic than phenol.

electronic_effects cluster_phenol Phenol cluster_isomers Bromophenol Isomers phenol Phenol pKa = 9.99 ortho o-Bromophenol pKa = 8.42 phenol->ortho -I > +R (Stronger Acidity) meta m-Bromophenol pKa = 9.11 phenol->meta -I effect only (Increased Acidity) para p-Bromophenol pKa = 9.34 phenol->para -I > +R (Increased Acidity) ortho->meta Stronger -I effect meta->para Absence of opposing +R effect

Caption: A diagram illustrating the relative acidities of phenol and its bromo-isomers.

Experimental Protocols for pKa Determination

The pKa of phenolic compounds can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and spectrophotometric analysis.[1][2]

Potentiometric Titration

This method involves monitoring the pH of a solution of the phenolic compound as a strong base is added incrementally. The pKa is determined from the resulting titration curve.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the phenolic compound in a suitable solvent (e.g., water or a water/alcohol mixture)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately measure a known volume of the phenolic compound solution into a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Record the initial pH of the solution.

  • Begin adding the strong base from the burette in small, precise increments.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.

  • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Plot the pH (y-axis) against the volume of base added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the volume of base required to reach the equivalence point has been added.

Spectrophotometric Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa of the compound

  • Stock solution of the phenolic compound

Procedure:

  • Prepare a series of solutions of the phenolic compound, each in a different buffer of known pH. Ensure the final concentration of the phenolic compound is the same in all solutions.

  • Prepare two additional solutions: one in a strongly acidic solution (pH << pKa) to obtain the spectrum of the fully protonated species (HA), and one in a strongly basic solution (pH >> pKa) for the fully deprotonated species (A⁻).

  • Record the UV-Vis absorbance spectrum for each of the prepared solutions.

  • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the compound differs significantly.

  • At this chosen wavelength, measure the absorbance of all the buffered solutions.

  • The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A - A)] where A is the absorbance of the solution at a given pH, A_HA is the absorbance of the fully protonated form, and A_A is the absorbance of the fully deprotonated form.

pka_determination_workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Method p1 Prepare Phenol Solution p2 Titrate with Strong Base p1->p2 p3 Monitor pH p2->p3 p4 Plot Titration Curve p3->p4 p5 Determine pKa at Half-Equivalence Point p4->p5 s1 Prepare Buffered Phenol Solutions s2 Measure UV-Vis Absorbance s1->s2 s3 Plot Absorbance vs. pH s2->s3 s4 Determine pKa from Inflection Point s3->s4 start Start start->p1 start->s1

Caption: A flowchart outlining the experimental workflows for pKa determination.

References

A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom to the indole ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of 6-Bromoindolin-4-ol and other bromo-indole isomers, focusing on their synthesis, chemical properties, and potential therapeutic applications. While direct comparative studies on this compound are limited in publicly available literature, this document collates existing data on various bromo-indole isomers to offer a valuable resource for researchers, scientists, and drug development professionals. The information is presented to facilitate the understanding of structure-activity relationships and to guide future research in this area.

Physicochemical and Spectroscopic Data of Bromo-Indole Isomers

The position of the bromine atom on the indole ring, as well as the saturation of the pyrrole ring (indole vs. indoline) and the presence of other substituents (e.g., hydroxyl group), significantly influences the physicochemical properties of these compounds. The following tables summarize available data for different bromo-indole isomers.

Table 1: Physicochemical Properties of Bromo-Indole Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
4-BromoindoleC₈H₆BrN196.0427-29283-2852.6
5-BromoindoleC₈H₆BrN196.0491-93-2.6
6-BromoindoleC₈H₆BrN196.0490-92-2.6
7-BromoindoleC₈H₆BrN196.0455-57-2.6
6-Bromoindolin-2-oneC₈H₆BrNO212.04217-221343.61.9
5-Bromoindolin-2-oneC₈H₆BrNO212.04220-224362.51.9

Table 2: Spectroscopic Data of Bromo-Indole Isomers

Compound1H NMR (δ ppm)13C NMR (δ ppm)Mass Spectrum (m/z)
6-Bromo-1H-indole 8.10 (brs, 1H), 7.65 (d, J=1.6 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.20 (dd, J=8.4, 1.6 Hz, 1H), 7.15 (t, J=2.8 Hz, 1H), 6.45 (t, J=2.4 Hz, 1H)Not readily available195, 197 (M+)
6-Bromoindole-3-carboxaldehyde 10.02 (s, 1H), 8.45 (s, 1H), 8.35 (s, 1H), 7.78 (d, J=8.5 Hz, 1H), 7.42 (dd, J=8.5, 1.7 Hz, 1H)Not readily available223, 225 (M+)
6-Bromoindolin-2-one 10.4 (s, 1H), 7.2 (d, J=8.0 Hz, 1H), 7.0 (s, 1H), 6.9 (d, J=8.0 Hz, 1H), 3.5 (s, 2H)177.5, 144.2, 131.0, 127.5, 124.9, 115.8, 111.4, 36.1211, 213 (M+)[1]

Note: Complete spectroscopic data for many of these isomers, including this compound, would need to be determined experimentally.

Synthesis of Bromo-Indole Derivatives

The synthesis of bromo-indole derivatives can be achieved through various established methods. The choice of a specific synthetic route depends on the desired substitution pattern.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Indole Ring Formation cluster_2 Bromination cluster_3 Further Modifications Substituted Aniline Substituted Aniline Fischer Indole Synthesis Fischer Indole Synthesis Substituted Aniline->Fischer Indole Synthesis Carbonyl Compound Carbonyl Compound Carbonyl Compound->Fischer Indole Synthesis Indole Core Indole Core Fischer Indole Synthesis->Indole Core Bartoli Indole Synthesis Bartoli Indole Synthesis Bartoli Indole Synthesis->Indole Core Larock Indole Synthesis Larock Indole Synthesis Larock Indole Synthesis->Indole Core Electrophilic Bromination (NBS, Br2) Electrophilic Bromination (NBS, Br2) Bromo-Indole Bromo-Indole Electrophilic Bromination (NBS, Br2)->Bromo-Indole Reduction (Indole to Indoline) Reduction (Indole to Indoline) Bromo-Indoline Bromo-Indoline Reduction (Indole to Indoline)->Bromo-Indoline Hydroxylation Hydroxylation Bromo-Indolinol Bromo-Indolinol Hydroxylation->Bromo-Indolinol Indole Core->Electrophilic Bromination (NBS, Br2) Bromo-Indole->Reduction (Indole to Indoline) Bromo-Indoline->Hydroxylation

Caption: General synthetic workflow for bromo-indolinol derivatives.

Experimental Protocols

Fischer Indole Synthesis (General Protocol)

  • Hydrazone Formation: A substituted phenylhydrazine (1 eq.) and a suitable ketone or aldehyde (1.1 eq.) are dissolved in a solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or heated to reflux for 1-4 hours until the formation of the phenylhydrazone is complete, as monitored by TLC.

  • Cyclization: The solvent is removed under reduced pressure, and the resulting crude hydrazone is treated with a cyclizing agent. Common cyclizing agents include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and sulfuric acid. The reaction mixture is heated, typically between 80-150 °C, for 1-6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a base (e.g., NaOH or NaHCO₃). The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The crude product is then purified by column chromatography on silica gel to afford the desired indole derivative.

Bromination of Indoles using N-Bromosuccinimide (NBS)

  • An indole derivative (1 eq.) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (NBS) (1-1.2 eq.) is added portion-wise over a period of 15-30 minutes, and the reaction mixture is stirred at 0 °C for 1-3 hours.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding bromo-indole.

Biological Activity and Potential Applications

Bromo-indole derivatives have demonstrated a wide range of biological activities, with many compounds showing promise as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression.

Kinase Inhibition

Many bromo-indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Table 3: Reported Biological Activities of Bromo-Indole Isomers

Compound/DerivativeBiological ActivityTarget/MechanismReference
5-Bromoindole derivativesAnticancerEGFR tyrosine kinase inhibition[2]
5-Bromoindole derivativespp60c-Src Tyrosine Kinase Inhibitionpp60c-Src[3]
6-BromoindoleAnti-inflammatoryInhibition of NO, PGE2, and TNFα production
Bromo-indole derivativesModulation of bacterial signalingMimicking indole-signaling pathways[4]
6-Bromooxindole derivativesAnti-inflammatoryp38α inhibitors[5]
Representative Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. Many kinase inhibitors, including those with an indole scaffold, target components of this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Bromo-Indole Inhibitor Bromo-Indole Inhibitor Bromo-Indole Inhibitor->Raf Inhibition Bromo-Indole Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by bromo-indole derivatives.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based format.

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its specific substrate (e.g., a peptide or protein), ATP, and a suitable buffer.

    • The test compound (bromo-indole isomer) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set period (e.g., 30-60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified.

    • The IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay Protocol)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the bromo-indole isomers for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Conclusion

This guide provides a foundational comparison of this compound and other bromo-indole isomers based on currently available data. While specific experimental details for this compound are scarce, the information presented on related isomers highlights the significant potential of this class of compounds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the biological activity of novel bromo-indole derivatives. Further research is warranted to fully elucidate the structure-activity relationships within this promising family of molecules and to explore their therapeutic potential in greater detail.

References

Safety Operating Guide

Proper Disposal of 6-Bromoindolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Bromoindolin-4-ol, a halogenated indoline derivative, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general laboratory hazardous waste protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, researchers should handle the compound as a potentially hazardous substance, drawing parallels from structurally similar compounds like 6-Bromooxindole.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations for hazardous chemical waste.[2] The primary steps involve proper segregation, containment, labeling, and arrangement for collection by a certified hazardous waste disposal service.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.[3]

  • Specifically, it should be classified as a halogenated organic solid waste .

  • It is crucial to not mix this waste with non-hazardous waste, as this would render the entire mixture hazardous and increase disposal costs.[2]

  • Keep it segregated from incompatible materials. Check the SDS for specific incompatibilities.

2. Container Selection and Management:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[2]

  • The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • The container must have a secure, screw-type lid to prevent spills or the release of vapors.[2] Makeshift covers like aluminum foil or plastic wrap are not acceptable.[2]

  • Keep the waste container closed at all times, except when adding waste.[2][4]

3. Labeling:

  • Properly label the hazardous waste container as soon as the first particle of waste is added.[2]

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard characteristics (e.g., Toxic, Health Hazard).[2]

    • The date when waste was first accumulated.

    • The name and contact information of the generating laboratory or researcher.

4. Storage and Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

  • The SAA should be a secondary containment unit, such as a tray or tub, to contain any potential leaks.

  • Adhere to the institutional and regulatory limits for hazardous waste accumulation.

5. Disposal and Pickup:

  • Once the container is full or the project is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]

  • Follow your institution's specific procedures for requesting a waste pickup.[3][5]

  • Do not dispose of this compound down the drain or in the regular trash.[6][7]

Empty Container Disposal:

  • A container that held this compound should be considered hazardous waste unless properly decontaminated.

  • If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[8]

  • For non-acutely hazardous waste, empty the container as much as possible, deface the hazardous waste label, and dispose of it according to your institution's guidelines for empty chemical containers.[3]

Quantitative Limits for Hazardous Waste Accumulation

The following table summarizes typical quantitative limits for hazardous waste stored in a Satellite Accumulation Area, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Researchers should confirm the specific limits with their institution's EHS department.

Waste TypeMaximum Accumulation Volume
Hazardous Waste (Total)55 gallons
Acutely Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_donots Prohibited Actions start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Halogenated Organic Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Waste identify->segregate no_drain Do NOT Pour Down Drain identify->no_drain no_trash Do NOT Dispose in Regular Trash identify->no_trash container Use Labeled, Compatible, Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 6-Bromoindolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 6-Bromoindolin-4-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

I. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles.[1] A face shield may be necessary for splash protection.
Skin/Body Chemical-resistant Lab Coat or CoverallsWear a lab coat at all times. For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant coveralls.[2][3]
Hands Chemical-resistant GlovesNitrile gloves are a good general-use option.[2][4] For prolonged contact, consider butyl rubber or neoprene gloves.[2][4] Always inspect gloves for degradation before use.[4]
Respiratory RespiratorUse a respirator with a particulate filter when handling the solid compound, especially if dust can be generated.[1][5] Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

II. Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

III. Step-by-Step Handling Procedures

Adherence to the following procedural steps will minimize the risk of exposure and ensure a safe working environment.

1. Preparation:

  • Review Safety Data: Before beginning any work, thoroughly review the Safety Data Sheets (SDS) for structurally similar compounds such as 6-Bromo-1H-indole or 6-Bromo-2-oxindole to understand potential hazards.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1. This includes safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. All handling of solid this compound should be performed within the fume hood to prevent inhalation of dust particles.[6][7]

2. Handling:

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep the container covered as much as possible.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and weigh boats, in a designated and clearly labeled hazardous waste container.[5][6][8] All waste must be handled in accordance with local, state, and federal regulations.[4]

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]

IV. Emergency Procedures

In the event of an exposure, immediate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
Skin Contact Remove contaminated clothing and shoes immediately. Wash skin with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation develops.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

V. Spill Management

In case of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

  • Clean: Clean the spill area with a suitable solvent and decontaminate.

  • Dispose: Dispose of all cleanup materials in the hazardous waste container.

References

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